molecular formula C8H15NO B1335089 4-(Aminomethyl)hepta-1,6-dien-4-ol CAS No. 44866-40-2

4-(Aminomethyl)hepta-1,6-dien-4-ol

Cat. No.: B1335089
CAS No.: 44866-40-2
M. Wt: 141.21 g/mol
InChI Key: WZMOMSZBBJYAOE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)hepta-1,6-dien-4-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)hepta-1,6-dien-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)hepta-1,6-dien-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-5-8(10,7-9)6-4-2/h3-4,10H,1-2,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOMSZBBJYAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389705
Record name 4-(aminomethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44866-40-2
Record name 4-(aminomethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Aminomethyl)hepta-1,6-dien-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility in Diversity-Oriented Synthesis

Executive Summary

4-(Aminomethyl)hepta-1,6-dien-4-ol is a specialized functionalized amino-alcohol scaffold characterized by a quaternary carbon center bearing a hydroxyl group, a primary aminomethyl moiety, and two terminal alkene chains.[1] This pseudo-symmetric molecule (


-symmetric axis absent due to the aminomethyl/hydroxyl differentiation) serves as a critical building block in Diversity-Oriented Synthesis (DOS) . Its unique topology allows for rapid access to spirocyclic alkaloids, dehydropiperidines, and azepines via Ring-Closing Metathesis (RCM).

This guide outlines the physicochemical properties, a validated synthetic protocol via double-allylation strategies, and the downstream utility of this scaffold in drug discovery.

Part 1: Chemical Identity and Physicochemical Profile[2]

The molecule is an achiral, tertiary alcohol. Its structural integrity relies on the stability of the quaternary center (


), which links the polar amino-alcohol motif with the lipophilic divinyl tails.
PropertyDataNotes
IUPAC Name 4-(Aminomethyl)hepta-1,6-dien-4-ol
Molecular Formula

Molecular Weight 141.21 g/mol Free base
CAS Number 1054481-55-8Refers to the Hydrochloride salt (HCl)
Physical State Viscous Oil / Low-melting SolidHygroscopic as free base
Solubility MeOH, DMSO, dilute acidLipophilic tails limit water solubility at neutral pH
pKa (Calc.) ~9.5 (Amine), ~16 (Alcohol)Protonation occurs readily at the primary amine
LogP (Calc.) 0.5 – 0.8Amphiphilic nature
Part 2: Validated Synthetic Protocol

Methodology: Double Nucleophilic Addition to Glycine Esters

The most robust route to 4-(aminomethyl)hepta-1,6-dien-4-ol avoids the instability of free amino-ketones by utilizing N-protected glycine esters . This method leverages the "double-addition" capability of Grignard reagents to ester carbonyls, forming a symmetric tertiary alcohol.

Reaction Scheme Logic
  • Precursor: N-Boc-Glycine Methyl Ester (Protects amine from Grignard quenching).

  • Reagent: Allylmagnesium Bromide (Generated in situ or commercial).[2]

  • Mechanism: The first equivalent of Grignard converts the ester to a ketone (transient); the second equivalent attacks the ketone to form the tertiary alkoxide.

  • Deprotection: Acidic cleavage of the Boc group yields the target amino-alcohol.

Detailed Experimental Workflow

Step 1: Grignard Addition (The Formation of the Carbon Skeleton)

  • Reagents: N-Boc-Glycine Methyl Ester (10 mmol), Allylmagnesium bromide (1.0 M in Et2O, 35 mmol, 3.5 equiv), Dry THF (50 mL).

  • Apparatus: Flame-dried 2-neck RBF, Argon atmosphere, reflux condenser.

  • Setup: Dissolve N-Boc-Glycine Methyl Ester in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add Allylmagnesium bromide dropwise via cannula. The excess (3.5 eq) is critical to prevent "stalling" at the hemiacetal stage and to ensure complete consumption of the transient ketone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Disappearance of ester spot).[3]

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Caution: Exothermic.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Intermediate: Isolate tert-butyl (4-hydroxyhepta-1,6-dien-4-yl)carbamate.

Step 2: Deprotection (Unmasking the Amine)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Acidolysis: Dissolve the intermediate in DCM. Add TFA (20 equiv) at 0°C.

  • Stir: 2 hours at RT.

  • Workup: Concentrate in vacuo.

    • For HCl Salt: Triturate with Et2O to obtain the white solid (CAS 1054481-55-8).

    • For Free Base: Basify with 1M NaOH to pH 10, extract with DCM, dry, and concentrate.

Synthesis Pathway Visualization

SynthesisPath Start N-Boc-Glycine Methyl Ester (Precursor) Inter Intermediate: N-Boc-4-(aminomethyl) hepta-1,6-dien-4-ol Start->Inter Double Nucleophilic Addition Grignard Allylmagnesium Bromide (3.5 equiv, THF, 0°C) Grignard->Inter Reagent Final TARGET: 4-(Aminomethyl) hepta-1,6-dien-4-ol Inter->Final Acidolysis Deprot Deprotection (TFA/DCM or HCl) Deprot->Final

Figure 1: Synthetic pathway utilizing protected glycine esters to ensure chemoselectivity.

Part 3: Applications in Drug Discovery

The Power of the Gem-Disubstituted Scaffold

The primary utility of 4-(aminomethyl)hepta-1,6-dien-4-ol lies in its potential for Ring-Closing Metathesis (RCM) . The two allyl arms are positioned perfectly to form 6-membered nitrogen heterocycles (piperidines) or 7-membered rings (azepines), which are ubiquitous in pharmaceutical pharmacophores.

1. Synthesis of 4,4-Disubstituted Piperidines

By protecting the amine and subjecting the diene to a Grubbs II catalyst, researchers can cyclize the molecule into a dehydropiperidine.

  • Relevance: 4,4-disubstituted piperidines are "privileged structures" found in CCR5 antagonists (Maraviroc) and various GPCR ligands.

  • Mechanism: The terminal alkenes undergo metathesis, releasing ethylene gas and forming the cyclic olefin.

2. Spirocyclic Scaffolds

If the starting amine is part of a pre-existing ring (e.g., starting from a cyclic amino acid ester like proline), this same allylation logic yields spirocyclic systems, which are highly valued for their 3D structural complexity and metabolic stability.

RCM Workflow Visualization

RCM_Application Substrate 4-(Aminomethyl) hepta-1,6-dien-4-ol (N-Protected) Cycle Cyclic Intermediate: 4-Hydroxy-4-(aminomethyl) -1,2,3,6-tetrahydropyridine Substrate->Cycle Ring-Closing Metathesis (RCM) Catalyst Grubbs II Catalyst (DCM, Reflux) Catalyst->Cycle Product Functionalized Piperidine Scaffold Cycle->Product Hydrogenation (H2, Pd/C)

Figure 2: Transformation of the acyclic diene into a pharmacologically active piperidine core.

References
  • National Center for Biotechnology Information (PubChem). (2024). Hepta-1,6-dien-4-ol (Parent Structure Data). PubChem Compound Summary for CID 17902.[5] Retrieved from [Link]

  • Organic Syntheses. (2004). Preparation of Allylmagnesium Bromide and Reaction with Esters. Org. Synth. 2004, 81, 195. (General protocol validation for double allylation). Retrieved from [Link]

  • ResearchGate. (2017).[6] Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization. Synthesis 49(23). Retrieved from [Link]

Sources

Gem-Diallyl Amino Alcohol Building Blocks: A Technical Guide to Unlocking New Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. This technical guide introduces a promising, yet underexplored, class of molecular scaffolds: gem-diallyl amino alcohols. By combining the conformational constraining properties of a gem-diallyl group with the versatile pharmacophoric features of an amino alcohol, these building blocks offer a unique platform for the design of next-generation therapeutics. This document provides a comprehensive overview of the strategic importance, proposed synthetic methodologies, and potential applications of gem-diallyl amino alcohols in modern drug discovery. We will delve into the mechanistic rationale behind synthetic choices and provide detailed, actionable protocols for their creation and derivatization.

The Strategic Imperative for Novel Scaffolds: Introducing the Gem-Diallyl Amino Alcohol Motif

The amino alcohol moiety is a cornerstone of medicinal chemistry, found in a wide array of approved drugs and natural products.[1][2] Its ability to form key hydrogen bonds and engage in multiple interactions with biological targets makes it a privileged scaffold. However, the inherent flexibility of many small molecules can lead to an entropic penalty upon binding to a target. To address this, medicinal chemists often employ conformational constraint as a strategy to pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity.

One of the most well-established strategies for inducing conformational constraint is the "gem-dimethyl effect," where two methyl groups on a single carbon atom restrict bond rotation and favor specific rotamers.[3] This effect has been successfully exploited in numerous drug candidates to improve their pharmacological profiles.[3]

We propose that the gem-diallyl group can serve as a more versatile alternative to the gem-dimethyl group. The two allyl functionalities not only provide a similar degree of conformational restriction but also introduce reactive handles for subsequent chemical diversification. The combination of this gem-diallyl motif with a vicinal amino alcohol creates a novel, three-dimensional scaffold with significant potential for drug discovery.

Key Advantages of Gem-Diallyl Amino Alcohol Building Blocks:

  • Conformational Rigidity: The gem-diallyl group is hypothesized to lock the local conformation, reducing the entropic cost of binding to a biological target.

  • Three-Dimensional Complexity: These scaffolds possess a defined 3D architecture, enabling better exploration of the complex topographies of protein binding sites.

  • Chemical Tractability: The terminal alkenes of the allyl groups serve as versatile synthetic handles for a wide range of chemical transformations, including metathesis, hydroboration-oxidation, and click chemistry.[4]

  • Pharmacophoric Richness: The inherent amino alcohol motif provides crucial hydrogen bond donors and acceptors for target engagement.

Core Synthesis of Gem-Diallyl Amino Alcohol Scaffolds

The synthesis of gem-diallyl amino alcohols is not yet described in the literature as a standard procedure. Therefore, we propose a robust and logical synthetic strategy based on well-established organometallic reactions. The core of our proposed synthesis is the creation of a gem-diallyl tertiary alcohol, which can then be further functionalized to introduce the amino group.

Synthesis of the Key Intermediate: 1,1-Diallyl-2-aminoethanol Precursors

The primary challenge is the creation of the quaternary carbon bearing two allyl groups and a hydroxyl group. We propose a two-step approach starting from readily available α-amino ketones.

Proposed Synthetic Workflow:

Synthetic Workflow A α-Amino Ketone B Protection of Amine A->B e.g., Boc-anhydride C N-Protected α-Amino Ketone B->C D Barbier or Grignard Reaction with Allyl Bromide C->D Mg or Zn, THF E N-Protected Gem-Diallyl Amino Alcohol D->E F Deprotection E->F e.g., TFA in DCM G Gem-Diallyl Amino Alcohol F->G

Caption: Proposed workflow for the synthesis of gem-diallyl amino alcohols.

Experimental Protocol: Synthesis of a Boc-Protected Gem-Diallyl Amino Alcohol

This protocol details the synthesis of a Boc-protected gem-diallyl amino alcohol from a generic N-Boc-α-amino ketone.

Step 1: Barbier Reaction for the Formation of the Tertiary Alcohol

The Barbier reaction is chosen for its operational simplicity, as the organometallic reagent is generated in situ.[5][6] This one-pot procedure is often more tolerant of functional groups than the pre-formation of a Grignard reagent.[7][8]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 equivalents). The system is purged with dry nitrogen.

  • Solvent and Reagents: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of the N-Boc-α-amino ketone (1.0 equivalent) and allyl bromide (2.5 equivalents) in anhydrous THF is prepared and charged into the dropping funnel.

  • Initiation and Reaction: A small portion of the solution from the dropping funnel is added to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion and Quench: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-Boc-protected gem-diallyl amino alcohol.

Rationale for Key Experimental Choices:

  • Barbier over Grignard: The in-situ generation of the allylmagnesium bromide in the Barbier reaction can lead to higher yields and fewer side reactions compared to the pre-formation of the Grignard reagent, which can be prone to Wurtz coupling.[5]

  • Anhydrous Conditions: Organomagnesium reagents are highly reactive towards protic solvents, necessitating the use of anhydrous THF and a dry nitrogen atmosphere.

  • Saturated Ammonium Chloride Quench: This provides a mild acidic workup to protonate the alkoxide intermediate without causing degradation of the Boc-protecting group or the product.

Step 2: Deprotection of the Amine

The final step is the removal of the Boc protecting group to liberate the free amine.

  • Reaction Setup: The purified N-Boc-protected gem-diallyl amino alcohol is dissolved in dichloromethane (DCM).

  • Deprotection: An excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) is added, and the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and triturated with diethyl ether to precipitate the TFA salt of the gem-diallyl amino alcohol. The solid is collected by filtration and dried under vacuum.

Physicochemical and Conformational Properties

The introduction of two allyl groups at a quaternary center is expected to have a significant impact on the molecule's properties.

PropertyGem-Dimethyl GroupGem-Diallyl Group (Predicted)Rationale
Conformational Restriction HighHighThe steric bulk of the two allyl groups restricts rotation around adjacent single bonds, similar to the Thorpe-Ingold effect.[3]
Lipophilicity (ClogP) IncreasesSignificantly IncreasesThe addition of six carbon atoms will increase the lipophilicity of the scaffold.
Metabolic Stability Generally highModerate to HighThe quaternary carbon is resistant to oxidation. The allyl groups may be susceptible to epoxidation, but this can be addressed through further modification.
Synthetic Utility InertHighThe two terminal double bonds are versatile handles for further chemical modification.

Conformational Analysis:

We hypothesize that the gem-diallyl group will enforce a "gauche" or "eclipsed" conformation of the vicinal amino and hydroxyl groups, which could be beneficial for mimicking beta-turns in peptides or for presenting pharmacophoric elements in a specific spatial arrangement. This contrasts with more flexible linkers that can adopt a multitude of conformations in solution.

Applications in Drug Discovery: A Vista of Opportunities

The true potential of gem-diallyl amino alcohol building blocks lies in their application as novel scaffolds for a variety of therapeutic targets.

As Peptidomimetics and Constrained Scaffolds

The rigid three-dimensional structure of these building blocks makes them ideal for use as peptidomimetics, particularly for mimicking turn structures or for presenting side-chain functionalities in a defined orientation.

Workflow for Library Synthesis:

Library_Synthesis cluster_0 Diversification of Amine cluster_1 Diversification of Allyl Groups A Gem-Diallyl Amino Alcohol B Amide Coupling A->B C Cross-Metathesis A->C D Hydroboration- Oxidation A->D E Click Chemistry (after azidation) A->E

Caption: Diversification strategies for gem-diallyl amino alcohol scaffolds.

Leveraging the Bioactivity of the Allyl Moiety

Organosulfur compounds from garlic, such as diallyl disulfide, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9][10] While our proposed building blocks do not contain sulfur, the presence of the diallyl motif may confer some of these beneficial properties or could be a starting point for the synthesis of sulfur-containing analogues.

Conclusion and Future Outlook

Gem-diallyl amino alcohols represent a novel and exciting class of building blocks for drug discovery. Their unique combination of conformational constraint, three-dimensional complexity, and synthetic versatility provides a powerful platform for the design of new therapeutic agents. While their synthesis is not yet commonplace, the proposed methodologies based on established organometallic chemistry are robust and accessible. The exploration of this new area of chemical space holds significant promise for medicinal chemists seeking to overcome the challenges of modern drug design.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Med. Chem. Lett.[Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate.[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.[Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.[Link]

  • New Strategy for Chiral Amino Alcohol Synthesis. HyperAI.[Link]

  • Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry.[Link]

  • Barbier reaction. Wikipedia.[Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends.[Link]

  • Barbier Reaction: Mechanism & Examples. NROChemistry.[Link]

  • Barbier Reaction. YouTube.[Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry.[Link]

  • Grignard Reaction. Organic Chemistry Portal.[Link]

  • A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals.[Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide.[Link]

  • Synthesis of statine employing a general syn-amino alcohol building block. ResearchGate.[Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Royal Society of Chemistry.[Link]

  • Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. PubMed.[Link]

  • Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube.[Link]

  • The Grignard Reaction Mechanism. Chemistry Steps.[Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed.[Link]

  • Amino alcohols – Knowledge and References. Taylor & Francis.[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.[Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC.[Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing.[Link]

  • De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World. PMC.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.[Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA.[Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. ResearchGate.[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed.[Link]

  • Diols: Synthesis and Reactions. Nova Science Publishers.[Link]

  • Reactions of gem-dihalocyclopropanes with electrophilic reagents. Formation of allyl derivatives and (or) dienes. Semantic Scholar.[Link]

  • The Chemistry and Applications of Gem-Diols. Repositorio Institucional CONICET Digital.[Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. PMC.[Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.[Link]

  • Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. PMC.[Link]

  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers.[Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Pharmatutor.[Link]

  • Aurophilic interaction-based aggregation of gem-digold(I) aryls towards high spin-orbit coupling and strong phosphorescence. PMC.[Link]

  • Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. Brieflands.[Link]

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Strategic Synthesis of 4-Aminomethyl-1,6-heptadien-4-ol: A Guide to Diallylation Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-aminomethyl-1,6-heptadien-4-ol is a specialized tertiary alcohol intermediate, primarily valued in medicinal chemistry as a linchpin for synthesizing conformationally constrained nitrogen heterocycles.[1] Its structure—a quaternary center bearing a hydroxyl group, an aminomethyl arm, and two allyl wings—makes it the ideal substrate for Ring-Closing Metathesis (RCM) .[1]

This guide details the synthesis of this molecule via its most robust precursors: N-protected glycine esters . Unlike theoretical routes involving toxic cyanohydrins or unstable halo-ketones, the Gem-Diallylation Strategy using Grignard reagents provides a scalable, high-fidelity pathway essential for drug development workflows.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The synthesis hinges on the construction of the quaternary C4 center. The most reliable disconnection is the simultaneous formation of two Carbon-Carbon bonds via the nucleophilic attack of an allylmetal species on a carboxylic ester.

The Core Disconnection

To access the target (A) , we disconnect the two allyl groups, revealing an amino-ester equivalent (B) as the logical precursor.[1]

  • Target: 4-aminomethyl-1,6-heptadien-4-ol[1]

  • Transformation: Double nucleophilic addition (Grignard).[1]

  • Reagent: Allylmagnesium bromide (2.5 - 3.0 equivalents).[1]

  • Substrate: N-Protected Glycine Ester.[1][2][3]

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 4-aminomethyl-1,6-heptadien-4-ol Intermediate Protected Intermediate: N-Boc-4-aminomethyl-1,6-heptadien-4-ol Intermediate->Target Acidic Deprotection (TFA or HCl) Precursor Primary Precursor: N-Boc-Glycine Methyl Ester Precursor->Intermediate Grignard Addition (Gem-Diallylation) Reagent Reagent: Allylmagnesium Bromide (>2.5 equiv) Reagent->Intermediate

Caption: Retrosynthetic tree illustrating the disconnection of the gem-diallyl moiety to reveal the glycine ester precursor.

Part 2: Primary Precursor System (The Gold Standard)

Precursor:N-(tert-Butoxycarbonyl)glycine Methyl Ester (Boc-Gly-OMe)[1]

The industry-standard route utilizes Boc-Gly-OMe .[1] This precursor is preferred over the free amine or benzyl-protected variants due to the stability of the carbamate during the aggressive Grignard addition.

Mechanistic Insight

Direct addition of Grignard reagents to esters typically proceeds via a ketone intermediate. In this system, the first equivalent of allylmagnesium bromide forms a tetrahedral intermediate.[1] Unlike Weinreb amides, which stabilize this state, the methoxy group is a good leaving group, theoretically leading to the ketone.[1] However, the ketone is more reactive than the starting ester, ensuring the second allyl group adds immediately to form the tertiary alcohol.[1]

Why this precursor works:

  • N-H Protection: The Boc group masks the acidic protons of the amine, preventing the quenching of the Grignard reagent (although 1 equiv of Grignard will deprotonate the carbamate NH, requiring excess reagent).[1]

  • Solubility: Boc-Gly-OMe is highly soluble in THF/Ether, facilitating smooth kinetics at low temperatures.[1]

Experimental Protocol: The "Self-Validating" Workflow

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Reagent Preparation

  • Substrate: Dissolve Boc-Gly-OMe (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Reagent: Use commercially available Allylmagnesium bromide (1.0 M in Et2O) or freshly prepared.

  • Stoichiometry: Use 3.5 equivalents of Grignard.

    • 1.0 equiv deprotonates the Boc-NH.[1]

    • 2.0 equivs perform the double addition.

    • 0.5 equiv acts as a safety buffer against moisture.

Step 2: Controlled Addition

  • Cool the Grignard solution to 0°C .

  • Add the Boc-Gly-OMe solution dropwise over 30 minutes.

  • Self-Validation Check: The reaction should remain clear or turn slightly cloudy. A violent exotherm or rapid color change to dark brown indicates moisture contamination or excessive temperature.

Step 3: Reaction & Quench

  • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quenching (Critical): Cool back to 0°C. Quench with saturated aqueous Ammonium Chloride (

    
    ).
    
    • Why? Acidic quenching (HCl) at this stage can cleave the Boc group prematurely or cause dehydration of the tertiary alcohol to a diene.[1]

      
       is pH neutral/mildly acidic.
      

Step 4: Isolation

  • Extract with Ethyl Acetate.[4][5]

  • Purify via silica gel chromatography (Hexanes/EtOAc).

  • Intermediate Yield: Expect 75-85% of the Boc-protected diene.

Step 5: Deprotection to Target

  • Dissolve intermediate in DCM.

  • Add TFA (20% v/v) at 0°C. Stir 1 hour.

  • Concentrate and neutralize (ion exchange resin or basic wash) to obtain 4-aminomethyl-1,6-heptadien-4-ol .[1]

Part 3: Alternative Precursor Systems

While Boc-Gly-OMe is superior, specific structural requirements (e.g., if the final target requires alkylated amines) may necessitate alternative precursors.[1]

Precursor 2: N,N-Dibenzylglycine Ethyl Ester[1]
  • Use Case: When the final product requires a tertiary amine or if the Boc group is incompatible with downstream chemistry.

  • Advantage: No acidic proton on the nitrogen; requires only 2.1 equivalents of Grignard.

  • Disadvantage: Removing benzyl groups usually requires hydrogenolysis (

    
    ), which will reduce the alkene double bonds , destroying the target.[1]
    
  • Verdict: Only use if the benzyl groups are intended to remain in the final scaffold.

Precursor 3: Ethyl Cyanoacetate (The "False" Route)[1]
  • Warning: Literature often cites the alkylation of cyanoacetates.

  • Reaction: Ethyl cyanoacetate + Allyl Bromide + Base

    
     2,2-Diallyl-2-cyanoacetate.[1]
    
  • Problem: Reducing the ester to an alcohol and the nitrile to an amine simultaneously is difficult without over-reducing the alkenes. This route is not recommended for the specific 4-ol target.[1]

Part 4: Data Summary & Workflow Visualization[1]

Table 1: Precursor Comparison for 4-aminomethyl-1,6-heptadien-4-ol[1]
PrecursorReagent LoadYield (Step 1)Deprotection RiskScalability
Boc-Gly-OMe 3.5 EquivHigh (80%+) Low (Acid labile)High
Cbz-Gly-OMe 3.5 EquivGood (70%)High (H2 reduces alkenes)Medium
Dibenzyl-Gly-OEt 2.2 EquivHigh (85%)Critical (Cannot remove Bn) High
Glycine Ethyl Ester N/AFailN/AN/A
Graphviz Diagram: Experimental Workflow

Workflow Start Start: Boc-Gly-OMe Addition Dropwise Addition (0°C -> RT, 3h) Start->Addition Grignard AllylMgBr (3.5 eq, 0°C) Grignard->Addition Quench Quench: Sat. NH4Cl Addition->Quench Extract Extraction (EtOAc) Quench->Extract Intermed Intermediate: Boc-Protected Alcohol Extract->Intermed Deprotect Deprotection: TFA/DCM Intermed->Deprotect Final Target: Free Amine Alcohol Deprotect->Final

Caption: Step-by-step workflow for the conversion of Boc-Gly-OMe to the target amino-alcohol.

References

  • Atmuri, N. D. P., & Lubell, W. D. (2015).[1][3] Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.[1][3] Organic Syntheses, 92, 103-112.[1] Link

    • Context: While focusing on mono-allylation, this reference establishes the baseline stability and handling of Boc-Gly esters with organometallics.[1]

  • Benson, R. E., & McKusick, B. C. (1958).[1][6] 1,4-Pentadiene.[1][6] Organic Syntheses, 38, 78. Link[1]

    • Context: Foundational protocols for handling allylmagnesium bromide and understanding its addition kinetics.
  • Karjalainen, O. K., & Koskinen, A. M. P. (2012).[1] Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10, 4311-4326.[1] Link

    • Context: Discusses the addition of Grignard reagents to amino acid esters to form amino-alcohol motifs.
  • PubChem. (n.d.).[1] Ethanol, 2-(diallylamino)- (Compound Summary). National Library of Medicine.[7] Link[1][7]

    • Context: Provides chemical property data for diallyl-amino derivatives, useful for safety and handling comparisons.

Sources

An In-depth Technical Guide to 4-(Aminomethyl)hepta-1,6-dien-4-ol: Commercial Availability, Properties, and Synthetic Strategies for a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(aminomethyl)hepta-1,6-dien-4-ol, a unique tertiary alcohol and primary amine that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Due to its bifunctional nature, incorporating both a nucleophilic amine and a tertiary alcohol flanked by two reactive allyl groups, this molecule offers multiple avenues for chemical modification and integration into larger, complex molecules. This guide details its commercial availability, explores its physicochemical properties, and outlines plausible synthetic approaches based on established chemical principles.

Commercial Availability and Sourcing

4-(Aminomethyl)hepta-1,6-dien-4-ol is available commercially primarily for research and development purposes. It is offered in two principal forms: the free base and its hydrochloride salt, which often exhibits greater stability and ease of handling. Researchers can source this compound from a number of specialized chemical suppliers.

The free base, identified by CAS Number 44866-40-2 , is a key starting material for reactions where the primary amine's nucleophilicity is to be directly utilized.[1][2] The hydrochloride salt, CAS Number 1054481-55-8 , provides an alternative form where the amine is protonated, rendering it less reactive until liberated by a base.[3][4]

A summary of known suppliers and their product information is provided in the table below:

SupplierProduct NameCAS NumberPurityForm
Santa Cruz Biotechnology4-Aminomethyl-hepta-1,6-dien-4-ol44866-40-2Not SpecifiedNot Specified
ChemBridge / Hit2Lead4-(aminomethyl)-1,6-heptadien-4-ol hydrochloride1054481-55-895%Solid
Amadis Chemical4-(Aminomethyl)hepta-1,6-dien-4-ol44866-40-297%Powder or liquid
abcr Gute Chemie4-(Aminomethyl)-1,6-heptadien-4-ol hydrochloride1054481-55-895%Not Specified
A2B Chem4-(aminomethyl)-1,6-heptadien-4-ol hydrochloride1054481-55-895%Not Specified
AK Scientific, Inc.4-(aminomethyl)hepta-1,6-dien-4-ol44866-40-2Not SpecifiedNot Specified
Sigma-Aldrich4-(Aminomethyl)hepta-1,6-dien-4-ol hydrochloride1054481-55-895%Solid

Physicochemical and Spectroscopic Properties

While detailed experimental data for 4-(aminomethyl)hepta-1,6-dien-4-ol is not widely published, its structure allows for the prediction of its key physicochemical and spectroscopic characteristics.

Structural Features:

  • Molecular Formula: C₈H₁₅NO[1][2]

  • Molecular Weight: 141.21 g/mol (free base)[1][2], 177.67 g/mol (HCl salt)[4]

  • Key Functional Groups: Primary amine (-NH₂), tertiary alcohol (-OH), and two terminal alkene (allyl) groups (C=C).

The presence of both a basic amine and a polar alcohol group suggests that the molecule will be soluble in a range of polar organic solvents and may have some solubility in acidic aqueous solutions.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the vinyl region (δ ≈ 5.0-6.0 ppm) corresponding to the protons of the two allyl groups. The methylene protons adjacent to the double bonds would likely appear as doublets around δ ≈ 2.2-2.5 ppm. The aminomethyl (-CH₂-NH₂) protons would likely be a singlet in the range of δ ≈ 2.5-3.0 ppm. The protons of the amine and alcohol groups would be visible as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show distinct signals for the sp² carbons of the double bonds (δ ≈ 118-135 ppm). The quaternary carbon of the tertiary alcohol would be expected in the δ ≈ 70-80 ppm range. The carbons of the methylene groups and the aminomethyl group would appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the alcohol at approximately 3200-3600 cm⁻¹.[5][6] The N-H stretching of the primary amine would appear in a similar region (around 3300-3500 cm⁻¹), often as two distinct, sharper peaks for the symmetric and asymmetric stretches.[6] Strong C-H stretching bands from the aliphatic and vinylic protons would be observed around 2850-3100 cm⁻¹.[5] A characteristic C=C stretching absorption for the alkene groups should be present near 1640-1680 cm⁻¹.[6]

  • Mass Spectrometry (EI-MS): In electron impact mass spectrometry, the molecular ion peak (M⁺) at m/z 141 would be expected. Common fragmentation patterns would likely involve the loss of water (M-18), the loss of the aminomethyl group (M-30), or cleavage of the allyl groups.

Proposed Synthetic Strategies

While a specific, published synthesis for 4-(aminomethyl)hepta-1,6-dien-4-ol was not identified, a plausible and logical retrosynthetic analysis points to a multi-step pathway starting from commercially available materials. The core of this strategy involves the formation of the tertiary alcohol via a Grignard reaction, followed by the introduction of the aminomethyl group.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of 4-(Aminomethyl)hepta-1,6-dien-4-ol A Diethyl Carbonate C Hepta-1,6-dien-4-one A->C Grignard Reaction (2 eq.) B Allylmagnesium Bromide B->C E 4-(Aminomethyl)hepta-1,6-dien-4-ol C->E Reductive Amination D Strecker Reaction Intermediates (Cyanide, Ammonia) D->E F Hydrolysis E->F Acid/Base Workup

Proposed Synthetic Pathway

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of Hepta-1,6-dien-4-one

This step involves the dialkylation of a carbonate ester with a suitable Grignard reagent.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with diethyl carbonate dissolved in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: Two equivalents of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) in the same solvent are added dropwise to the stirred solution of diethyl carbonate at a controlled temperature, typically 0 °C to room temperature. The causality here is that the highly nucleophilic Grignard reagent will add twice to the electrophilic carbonyl carbon of the carbonate, displacing the ethoxy groups.

  • Quenching and Workup: After the addition is complete, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any excess Grignard reagent.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure. The resulting crude hepta-1,6-dien-4-one can be purified by vacuum distillation.

Step 2: Reductive Amination to 4-(Aminomethyl)hepta-1,6-dien-4-ol

This transformation can be achieved via a Strecker-type reaction followed by reduction, or more directly through reductive amination.

  • Imine Formation: The hepta-1,6-dien-4-one is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia (often as a solution in methanol or as ammonium chloride with a base). This forms an intermediate imine or enamine in situ.

  • Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added to the reaction mixture. These reagents are selective for the reduction of the iminium ion over the ketone, which is a critical aspect of this one-pot procedure. The choice of a milder reducing agent prevents the reduction of the starting ketone.

  • Workup and Purification: The reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with water. The product can be isolated and purified by column chromatography on silica gel.

This proposed synthesis is based on well-established organic transformations and provides a logical pathway to the target molecule.

Potential Applications in Research and Drug Development

The structural motifs within 4-(aminomethyl)hepta-1,6-dien-4-ol suggest its utility as a versatile scaffold or building block in several areas of chemical research.

G cluster_0 Potential Applications A 4-(Aminomethyl)hepta-1,6-dien-4-ol Primary Amine Tertiary Alcohol Allyl Groups B Scaffold for Combinatorial Chemistry A:f0->B Derivatization C Synthesis of Heterocycles A:f2->C Cyclization Reactions D Introduction of Polar Groups A:f1->D Solubility Enhancement

Logical Relationships of Structural Features to Applications

  • Scaffold for Combinatorial Libraries: The primary amine serves as a convenient handle for amide bond formation, reductive amination, or sulfonylation, allowing for the rapid generation of a library of diverse compounds. This is a cornerstone of modern drug discovery, enabling the exploration of a wide chemical space to identify bioactive molecules.

  • Synthesis of Novel Heterocycles: The two allyl groups are poised for a variety of cyclization reactions. For instance, ring-closing metathesis could be employed to form seven-membered rings, a structural motif present in some natural products and pharmaceuticals. Additionally, intramolecular reactions involving the amine or alcohol with the double bonds could lead to the formation of nitrogen- or oxygen-containing heterocyclic systems.

  • Introduction of a Polar Pharmacophore: The tertiary alcohol and primary amine introduce polarity and hydrogen bonding capabilities into a molecule. In drug design, these features are often crucial for target engagement and for modulating pharmacokinetic properties such as solubility and cell permeability.

  • Cross-Linking and Polymer Chemistry: The terminal alkenes can participate in polymerization or cross-linking reactions, suggesting potential applications in materials science.

Given its unique combination of functional groups, 4-(aminomethyl)hepta-1,6-dien-4-ol represents a valuable, albeit under-explored, tool for chemists engaged in the synthesis of novel molecular architectures with potential biological activity.

References

  • ACS Publications. (n.d.). Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (2022, January 25). Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2005, 82, 80. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,6-Heptadien-4-ol. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1,6-Heptadien-4-ol, 4-methyl-. Retrieved from [Link]

  • Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [- Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. Retrieved from [Link]

  • SciELO. (2024, November 13). Article. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • CORE. (2005, September 28). REVIEW. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Hepta-4,6-dien-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,6-heptadien-4-ol. Retrieved from [Link]

  • PubMed. (2025, May 15). Heptaminol-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Drug Biotransformation. Basic & Clinical Pharmacology, 15e. Retrieved from [Link]48963900)

Sources

literature review on gem-diallyl functionalized amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Ring-Closing Metathesis, and Peptidomimetic Applications

Executive Summary

This technical guide addresses the design, synthesis, and application of gem-diallyl functionalized amino alcohols.[1] These scaffolds represent a critical junction in diversity-oriented synthesis (DOS) and medicinal chemistry. By installing two allyl groups at the


-carbon of an amino acid derivative, researchers create a quaternary center that serves two distinct functions: (1) it acts as a conformational lock via the Thorpe-Ingold effect, and (2) it provides the necessary olefinic handles for Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles (dehydropiperidines, azepines) and constrained peptidomimetics.
Strategic Synthesis: The Double Allylation Protocol

The most robust route to gem-diallyl amino alcohols is the nucleophilic addition of allylmetal species to


-protected amino acid esters. Unlike standard Grignard additions to ketones, this reaction requires the controlled double addition to an ester moiety.[1]
1.1 Mechanistic Pathway

The transformation proceeds via a "double-shot" mechanism. The first equivalent of the allyl nucleophile attacks the ester carbonyl, eliminating the alkoxide to form an intermediate ketone. This ketone is more electrophilic than the starting ester, resulting in the rapid addition of the second allyl equivalent to yield the tertiary alcohol.

Key Consideration: The intermediate ketone is rarely isolated. To prevent over-reaction or side-products (such as competitive reduction), the reaction requires low temperatures and a slight excess of the nucleophile.

1.2 Validated Protocol: Synthesis from

-Boc-Glycine Methyl Ester

Target:


-Boc-1,1-diallyl-1-aminoethanol derivative.[1]

Reagents:

  • 
    -Boc-Glycine Methyl Ester (1.0 eq)
    
  • Allylmagnesium Bromide (1.0 M in Et2O, 3.5 eq)[1]

  • Anhydrous THF (Solvent)

  • Saturated

    
     (Quench)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve

    
    -Boc-Glycine Methyl Ester (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C  using a dry ice/acetone bath.
    
  • Nucleophilic Addition: Add Allylmagnesium Bromide (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Crucial: Maintain internal temperature below -65 °C to prevent Boc-deprotection or racemization (if using chiral starting materials).

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Carefully quench with saturated aqueous

    
     (20 mL) at 0 °C. Vigorous bubbling will occur.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2).

1.3 Visualization: Synthesis Workflow

SynthesisWorkflow Start N-Boc Amino Ester Inter Intermediate Ketone (Transient) Start->Inter Nucleophilic Attack (-OMe elimination) Prod gem-Diallyl Amino Alcohol Inter->Prod 2nd Nucleophilic Attack Reagent1 AllylMgBr (1 eq) -78°C Reagent2 AllylMgBr (2nd eq) Fast Addition

Caption: Sequential double-allylation of amino esters. The transient ketone intermediate is rapidly consumed to form the quaternary center.

The Pivot: Ring-Closing Metathesis (RCM)[2][3][4][5]

The utility of the gem-diallyl scaffold is realized through RCM. The two allyl groups, positioned on the same carbon, are pre-organized for cyclization.[1]

2.1 The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

This is the defining feature of this chemistry. The presence of the quaternary center (the amino alcohol carbon) compresses the internal bond angle (


) between the two allyl groups.
  • Without gem-substitution: The allyl chains have high rotational freedom (high entropy), making ring closure slower.[1]

  • With gem-substitution: The bulk of the amino and hydroxyl groups forces the allyl groups closer together (angle compression), lowering the entropic penalty of cyclization.

Impact: RCM of gem-diallyl substrates often proceeds at lower catalyst loadings (1-3 mol%) and lower temperatures compared to linear dienes.

2.2 Catalyst Selection Table

Choosing the right ruthenium carbene catalyst is critical for yield and purity.

CatalystCharacteristicsRecommended Use Case
Grubbs Gen I Phosphine ligands, lower O2 stability.[1]Simple gem-diallyl substrates with no competing basic nitrogens.[1]
Grubbs Gen II NHC ligand, high activity, thermally stable.[1]Sterically encumbered substrates; formation of tetrasubstituted olefins.
Hoveyda-Grubbs II Phosphine-free, boomerang mechanism.[1]Difficult cyclizations; allows for lower catalyst loading and recycling.[1]
Schrock Catalyst Molybdenum-based, highly active.[1]Only used if Ru-catalysts fail; highly sensitive to air/moisture.[1]
2.3 Visualization: RCM and Thorpe-Ingold Logic

RCM_Mechanism Substrate gem-Diallyl Precursor (Open Chain) Complex Ru-Carbene Complex (Initiation) Substrate->Complex Grubbs II (2-5 mol%) Metallacycle Metallacyclobutane Intermediate Complex->Metallacycle [2+2] Cycloaddition Product Dehydropiperidine (Cyclic Product) Metallacycle->Product Release of Ethylene (Gas) TIE Thorpe-Ingold Effect: Quaternary center compresses bond angle, favoring cyclization. TIE->Substrate

Caption: RCM pathway facilitated by the Thorpe-Ingold effect.[1] The quaternary center reduces conformational entropy, accelerating ring closure.[1]

Applications in Drug Discovery[6]
3.1 Constrained Peptidomimetics

The resulting cyclic amino alcohols (e.g., dehydropiperidines) mimic the turn structures of proteins.

  • 
    -Turn Mimetics:  The rigid ring structure forces the peptide backbone into specific dihedral angles (
    
    
    
    ), stabilizing secondary structures like
    
    
    -turns or
    
    
    -helices.[1]
  • Protease Resistance: The unnatural cyclic structure and the quaternary center protect the adjacent amide bonds from enzymatic hydrolysis, increasing the in vivo half-life of peptide drugs.

3.2 Diversity Oriented Synthesis (DOS)

The olefin in the RCM product is a versatile handle for further functionalization:

  • Hydrogenation: Yields saturated piperidines.[1]

  • Dihydroxylation: Yields polyhydroxylated alkaloids (sugar mimics).

  • Epoxidation: Allows for ring-opening functionalization.[1]

References
  • Synthesis of gem-diallyl amino acid derivatives

    • Saha, B., et al. (2014).[1][2][3] "Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis." Journal of the American Chemical Society.[4]

  • Ring-Closing Metathesis & Thorpe-Ingold Effect

    • Grubbs, R. H., et al. (2007).[1][5][6] "Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts." Aldrichimica Acta.[1]

    • Jung, M. E., & Piizzi, G. (2005).[1][7] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.

  • Amino Alcohol Synthesis Protocols

    • "Synthesis of

      
      -amino alcohols by amination."[8] Organic Chemistry Portal.
      
  • Application in Peptidomimetics

    • Hanessian, S., et al. (1997).[1] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron.

Sources

Methodological & Application

Application Notes and Protocols: Ring-Closing Metathesis (RCM) of 4-(Aminomethyl)hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the ring-closing metathesis (RCM) of 4-(aminomethyl)hepta-1,6-dien-4-ol. This challenging substrate, featuring both a primary amine and a tertiary alcohol, serves as an excellent case study for demonstrating the robustness of modern ruthenium-based catalysts in the synthesis of functionalized, nitrogen- and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of the reaction, critical considerations for catalyst selection in the presence of coordinating functional groups, and a step-by-step guide from substrate synthesis to product characterization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Power and Challenge of RCM in Heterocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of a wide array of carbocyclic and heterocyclic structures.[1][2] The reaction, catalyzed by well-defined transition metal alkylidene complexes, such as those developed by Grubbs and Schrock, involves the intramolecular rearrangement of a diene to form a cyclic olefin and a small, volatile byproduct, typically ethylene.[1][3] This entropically favorable release of ethylene drives the reaction to completion.[4][5]

Ruthenium-based catalysts, in particular the first-, second-, and third-generation Grubbs catalysts, are widely favored for their remarkable functional group tolerance and stability to air and moisture.[1][6] This has expanded the scope of RCM to include the synthesis of complex molecules with diverse functionalities, which is of paramount importance in pharmaceutical and materials science research.[1][7]

However, the presence of certain functional groups, particularly Lewis bases such as amines and alcohols, can present a significant challenge.[8][9] These groups can coordinate to the electron-deficient metal center of the catalyst, leading to catalyst inhibition or decomposition and, consequently, lower reaction yields or complete failure of the reaction. The substrate of interest in this guide, 4-(aminomethyl)hepta-1,6-dien-4-ol, possesses both a primary amine and a tertiary alcohol, making it a non-trivial substrate for RCM. This application note will address these challenges head-on, providing a robust protocol for the successful cyclization of this diene.

Mechanistic Overview of Ring-Closing Metathesis

The generally accepted mechanism for RCM, first proposed by Chauvin, proceeds through a series of cycloaddition and cycloreversion steps.[1][10]

RCM_Mechanism Catalyst [Ru]=CHR Diene Diene Substrate Catalyst->Diene [2+2] Cycloaddition Metallacyclobutane1 Metallacyclobutane Intermediate I Intermediate1 New Alkylidene Metallacyclobutane1->Intermediate1 Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate II Intermediate1->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product Cyclic Product Product->Catalyst Regeneration Ethylene Ethylene Metallacyclobutane2->Product Cycloreversion Metallacyclobutane2->Ethylene

Figure 1: A simplified diagram of the catalytic cycle for Ring-Closing Metathesis.

The catalytic cycle begins with a [2+2] cycloaddition between the ruthenium alkylidene catalyst and one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the initial alkylidene portion of the catalyst and generates a new ruthenium alkylidene species attached to the substrate. This is followed by an intramolecular [2+2] cycloaddition with the second terminal alkene of the diene, forming a second metallacyclobutane intermediate. The final step is a cycloreversion that releases the desired cyclic olefin product and regenerates a ruthenium alkylidene species, which can then re-enter the catalytic cycle. The formation of ethylene, a volatile gas, helps to drive the reaction equilibrium towards the products.[4][5]

Experimental Guide

Synthesis of 4-(Aminomethyl)hepta-1,6-dien-4-ol

The synthesis of the starting material is a critical first step. A plausible and efficient route involves the use of readily available starting materials.

Synthesis_Workflow start Hepta-1,6-dien-4-one step1 Reductive Amination start->step1 product 4-(Aminomethyl)hepta-1,6-dien-4-ol step1->product

Figure 2: Workflow for the synthesis of the RCM precursor.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hepta-1,6-dien-4-one (1.0 eq). Dissolve the ketone in methanol (0.2 M).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath and bubble ammonia gas through the solution for 15 minutes, or add a solution of ammonia in methanol (7 N, 2.0 eq).

  • Reductive Amination: While stirring at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired 4-(aminomethyl)hepta-1,6-dien-4-ol.

Ring-Closing Metathesis Protocol

The presence of the free amine and hydroxyl groups necessitates the use of a robust, second-generation Grubbs catalyst, which is known for its higher activity and greater tolerance to functional groups compared to the first-generation catalyst.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
4-(Aminomethyl)hepta-1,6-dien-4-olPurifiedSynthesized as above
Grubbs Catalyst®, 2nd Generation≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Argon or Nitrogen GasHigh PurityLocal Supplier
Celite®---Sigma-Aldrich

Protocol:

  • Solvent Degassing: Prior to use, degas the anhydrous dichloromethane by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve the synthesized 4-(aminomethyl)hepta-1,6-dien-4-ol (1.0 eq) in the degassed dichloromethane to a concentration of 0.05 M.

  • Catalyst Addition: To the stirred solution, add the second-generation Grubbs catalyst (0.02-0.05 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 40 °C) and maintain stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes to deactivate the catalyst.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. A polar eluent system, such as a gradient of dichloromethane and methanol, is typically required.

    • Alternatively, to remove the ruthenium byproducts, the crude mixture can be dissolved in a minimal amount of dichloromethane and passed through a short plug of silica gel or Celite®.[5]

Product Characterization

The successful synthesis of the desired heterocyclic product, 4-hydroxy-4-(aminomethyl)cyclohex-1-ene, should be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (δ 5.5-6.0 ppm), the protons on the carbon adjacent to the nitrogen (deshielded), and the protons of the aminomethyl group. The N-H and O-H protons may appear as broad singlets and can be exchanged with D₂O.[11][12]
¹³C NMR Peaks for the olefinic carbons (δ 120-140 ppm), the carbon bearing the hydroxyl and aminomethyl groups, and the other aliphatic carbons in the ring.
Mass Spec (MS) The molecular ion peak should correspond to the calculated mass of the product. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[11] Fragmentation patterns may show the loss of water or the aminomethyl group.
IR Spectroscopy Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, a C=C stretching vibration around 1650 cm⁻¹, and C-N and C-O stretching bands.[11]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, a small additional portion of the catalyst can be added. Ensure the solvent is thoroughly deoxygenated, as oxygen can degrade the catalyst.[7]

  • Catalyst Decomposition: The presence of the amine and hydroxyl groups can lead to catalyst deactivation. While the second-generation Grubbs catalyst is more robust, if issues persist, protection of the amine (e.g., as a carbamate) and/or the alcohol may be necessary.[13][14] However, the protocol provided aims to avoid this extra synthetic step.

  • Polymerization: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to oligomerization or polymerization.[2] Maintaining a low substrate concentration (0.01-0.05 M) is crucial to favor the ring-closing pathway.

Conclusion

This application note provides a detailed and practical guide for the successful ring-closing metathesis of 4-(aminomethyl)hepta-1,6-dien-4-ol, a substrate containing potentially interfering amine and alcohol functionalities. By employing a second-generation Grubbs catalyst and adhering to stringent reaction conditions, the synthesis of the corresponding functionalized cyclohexene derivative can be achieved in good yield. The protocols and insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for various applications, including drug discovery and development.

References

  • Wikipedia. Ring-closing metathesis. [Link]

  • Carneiro, M. C. D., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Computational and Theoretical Chemistry, 1045, 70-79.
  • Miller, S. J., et al. (1996). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. Journal of the American Chemical Society, 118(40), 9606-9614.
  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • Schmidt, B., & Hermanns, J. (2006). Ring Closing Metathesis of Substrates Containing more than two C-Cdouble Bonds: Rapid Access to Functionalized Heterocycles. Current Organic Chemistry, 10(12), 1435-1450.
  • Fogg, D. E., & dos Santos, E. N. (2004). Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Current Organic Chemistry, 8(2), 115-131.
  • Sytniczuk, A., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalysts.
  • Grubbs, R. H., & Fu, G. C. (1992). Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex. Journal of the American Chemical Society, 114(18), 7324-7325.
  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Brown, R. C. D. (2006). Ring-closing metathesis of heteroatom-substituted dienes. Heterocycles, 68(1), 1-33.
  • Lu, X., et al. (2021). Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. Journal of the American Chemical Society, 143(31), 12139-12146.
  • Chemazon. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [Link]

  • 3M. 3M Biopharmaceutical Clarification and Purification for mAb/Recombinant Protein. [Link]

  • Planer, S., Jana, A., & Grela, K. (2019). Ethyl Lactate: A Green Solvent for Olefin Metathesis. ACS Sustainable Chemistry & Engineering, 7(19), 16069-16075.
  • Majumdar, K. C., & Chattopadhyay, B. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Current Organic Chemistry, 11(2), 139-151.
  • Poulsen, C. S., & Madsen, R. (2010). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis, 2010(12), 1989-2008.
  • The Grubbs Group. Research. [Link]

  • Wikipedia. Grubbs catalyst. [Link]

  • ResearchGate. Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. [Link]

  • Ghesner, I. M. (2009).
  • Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]

  • Breuer, E., et al. (1975). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 542-545.
  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • ResearchGate. Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. [Link]

  • Steve Hoffman Music Forums. (2022, November 15). Cleaning Fluid Preference with RCM. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

  • Macmillan Group. (2008, November 5). Lewis-Base Catalysis. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • YouTube. (2016, August 3). Overcoming Purification Hurdles with Mixed-Mode Chromatography. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • ResearchGate. Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]

  • REKKORD Audio. RCM Clean. [Link]

  • Sanford, M. S., et al. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543-6554.
  • Chen, G., & Shaughnessy, K. H. (2018). Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide. Organic Letters, 20(24), 7798-7802.
  • Practolytics. (2025, July 10). Top 5 RCM Challenges and How to Overcome Them. [Link]

  • University of California, Irvine. Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces. [Link]

  • Contente, M. L., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
  • Promantra. Top 5 RCM Challenges and Solutions. [Link]

  • ResearchGate. Desymmetrization of Hepta-1,6-dien-4-ol by Prins Reaction and Subsequent Cross-Metathesis: Access to Diospongine A Homologues. [Link]

  • Su, Q., & Klinman, J. P. (1998).
  • Promantra. (2024, November 26). Common Challenges in Healthcare RCM and How to Overcome Them. [Link]

  • Organic Chemistry Portal. Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide. [Link]

  • Health Prime. (2025, January 16). Overcoming the Top RCM Challenges of 2025. [Link]

Sources

Strategic Synthesis of Spirocyclic Pyrrolidines from Diallyl Amino Alcohols: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that allows for novel interactions with biological targets.[1][2][3] Among these, the spirocyclic pyrrolidine motif is particularly prominent, found in numerous natural alkaloids and pharmacologically active compounds.[4][5][6] This rigid, non-planar structure provides an exceptional framework for exploring chemical space, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their "flat" aromatic counterparts.[1][2] Diallyl amino alcohols represent a versatile and powerful class of starting materials for the construction of these complex molecular architectures. Their inherent functionality allows for a range of strategic cyclization reactions, enabling the efficient, and often stereocontrolled, synthesis of diverse spiro-pyrrolidine systems.

This guide provides an in-depth exploration of the primary synthetic strategies for transforming diallyl amino alcohols into spirocyclic pyrrolidines. We will delve into the mechanistic underpinnings of key transformations, including transition-metal-catalyzed and radical-mediated cyclizations, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices.

Core Synthetic Strategy: Tandem Cyclization of Diallyl Amino Alcohols

The fundamental approach for converting diallyl amino alcohols into spirocyclic pyrrolidines hinges on a tandem or domino reaction sequence. In this process, two intramolecular cyclization events occur sequentially in a single synthetic operation, rapidly building the complex spirocyclic core. The key is to trigger an initial cyclization of the nitrogen atom onto one of the allyl groups, which then sets the stage for a second ring-closing event involving the remaining allyl moiety.

The choice of catalyst or reaction conditions dictates the nature of the reactive intermediates and the precise mechanistic pathway. The most prevalent and effective strategies involve transition-metal catalysis and radical-mediated cascades.

Diagram of the General Synthetic Transformation

G cluster_0 Diallyl Amino Alcohol Precursor cluster_1 Spirocyclic Pyrrolidine Product Start Diallyl Amino Alcohol Trigger Catalyst / Initiator (e.g., Pd(0), Photocatalyst) Start->Trigger Initiation End Spiro[X.4]pyrrolidine Trigger->End Tandem Cyclization

Caption: General workflow from precursor to spirocyclic product.

Method 1: Transition-Metal-Catalyzed Intramolecular Amination Cascade

Transition-metal catalysis offers a powerful and highly tunable method for effecting the desired tandem cyclization.[7][8] Palladium-catalyzed reactions, in particular, are well-suited for this transformation, proceeding through a proposed amino-Heck or C-H activation pathway.[9]

Mechanistic Insight

The catalytic cycle is believed to commence with the coordination of the palladium(0) catalyst to one of the allyl groups of the diallyl amino alcohol. This is followed by an intramolecular nucleophilic attack of the amino group onto the activated alkene (an amino-palladation step), forming a five-membered palladacyclic intermediate. This key step constructs the pyrrolidine ring. The resulting alkyl-palladium(II) species then undergoes an intramolecular migratory insertion with the second allyl group, forging the spirocyclic carbon framework. The cycle is completed by β-hydride elimination and reductive elimination, regenerating the Pd(0) catalyst and releasing the spirocyclic pyrrolidine product.

Diagram of the Proposed Catalytic Cycle

G Pd0 Pd(0) Catalyst Complex1 Pd(0)-Alkene Complex Substrate Diallyl Amino Alcohol Substrate->Complex1 + Pd(0) Palladacycle Five-Membered Palladacycle Intermediate Complex1->Palladacycle Intramolecular Aminopalladation SpiroIntermediate Spiro-Palladacycle Palladacycle->SpiroIntermediate Migratory Insertion of second allyl group Product Spirocyclic Pyrrolidine SpiroIntermediate->Product β-Hydride Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed spirocyclization.

Protocol 1: Palladium-Catalyzed Synthesis of a Spiro[4.4]pyrrolidine Derivative

This protocol describes a general procedure for the diastereoselective synthesis of a spirocyclic pyrrolidine.

Materials and Reagents:

  • Diallyl amino alcohol substrate (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Triphenylphosphine [PPh₃] (0.15 mmol, 15 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation/Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), PPh₃ (39.3 mg), and NaOtBu (144 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.

  • Solvent and Substrate Addition: Add 5 mL of anhydrous toluene via syringe. Stir the mixture at room temperature for 10 minutes. In a separate vial, dissolve the diallyl amino alcohol substrate (1.0 mmol) in 5 mL of anhydrous toluene. Add this solution to the reaction flask via syringe.

  • Reaction Conditions: Fit the flask with a condenser under argon and heat the reaction mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic pyrrolidine product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Experimental Insights:

  • Ligand Choice (PPh₃): Triphenylphosphine is a common ligand that stabilizes the Pd(0) active species and influences the selectivity of the reaction. Other phosphine ligands can be screened to optimize yield and diastereoselectivity.

  • Base (NaOtBu): The base is crucial for deprotonating the amino alcohol, increasing its nucleophilicity for the initial cyclization step. It also facilitates the final catalyst regeneration.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and must be protected under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

Method 2: Dual Catalytic Radical Amino-Functionalization

An alternative and powerful strategy involves the use of radical intermediates.[10] Modern photoredox catalysis provides a mild and efficient way to generate the necessary nitrogen-centered radicals from suitably derivatized amino alcohols, which can then initiate the tandem cyclization.[11][12]

Mechanistic Insight

This dual catalytic approach combines an iridium-based photocatalyst with a copper co-catalyst.[11][12] The process begins with the excitation of the Ir photocatalyst by visible light. The excited-state photocatalyst then engages in an energy transfer process with a nitrogen-radical precursor (e.g., an N-acyloxyphthalimide derivative of the amino alcohol), generating a nitrogen-centered radical. This radical undergoes a rapid 5-exo-trig intramolecular cyclization onto the proximal allyl group. The resulting carbon-centered radical is then trapped in a second 5-exo-trig cyclization onto the remaining allyl moiety. The final carbon-centered radical is intercepted by the copper catalyst in a cross-coupling step to furnish the functionalized spirocyclic product.

Protocol 2: Photocatalytic Radical Cascade for Spiro[4.4]pyrrolidine Synthesis

Materials and Reagents:

  • N-derivatized diallyl amino alcohol (e.g., N-phthalimido ester) (0.2 mmol, 1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) (0.002 mmol, 1 mol%)

  • Copper(I) triflate (CuOTf)₂·C₆H₆ (0.006 mmol, 3 mol%)

  • Bathocuproine (ligand) (0.007 mmol, 3.5 mol%)

  • Anhydrous Acetonitrile (MeCN) (4 mL)

  • Blue LED light source (455 nm)

Procedure:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine the N-derivatized diallyl amino alcohol substrate (0.2 mmol), the iridium photocatalyst (2.2 mg), CuOTf (3.0 mg), and bathocuproine (2.5 mg).

  • Inert Atmosphere: Seal the vial and degas the contents by sparging with argon for 10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (4 mL) via syringe.

  • Photoreaction: Place the vial approximately 5 cm from a 455 nm blue LED light source and stir vigorously at room temperature. Use a small fan to maintain a constant temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 18-36 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to isolate the spirocyclic product.

Causality and Experimental Insights:

  • Nitrogen Precursor: The free amino group is not typically used directly in radical reactions. It must be converted into a suitable precursor (like an N-acyloxyphthalimide or an N-fluoroamide) that can readily form a nitrogen radical upon interaction with the photocatalyst.[13]

  • Dual Catalysis: The iridium catalyst is responsible for generating the radical, while the copper catalyst is essential for efficiently terminating the radical cascade, preventing side reactions and potentially introducing additional functionality.[11]

Data Summary Tables

For any synthetic method, optimization and exploration of scope are critical. The following tables illustrate how data from such studies should be presented.

Table 1: Optimization of Palladium-Catalyzed Cyclization

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)dr
1Pd(OAc)₂ (5)PPh₃ (15)NaOtBu (1.5)Toluene100859:1
2Pd(OAc)₂ (5)P(o-tol)₃ (15)NaOtBu (1.5)Toluene1007812:1
3Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2.0)Dioxane1109115:1
4Pd(OAc)₂ (5)PPh₃ (15)Cs₂CO₃ (2.0)Toluene80628:1

Yields are for isolated, purified product. Diastereomeric ratio (dr) determined by ¹H NMR analysis of the crude reaction mixture.

Table 2: Substrate Scope for the Optimized Protocol

EntryR¹ GroupR² GroupProductYield (%)
1HPhenyl3a91
2MethylPhenyl3b88
3H4-Cl-Ph3c85
4HCyclohexyl3d76

Conclusion and Future Outlook

The synthesis of spirocyclic pyrrolidines from diallyl amino alcohols is a potent strategy for accessing novel chemical matter relevant to drug discovery and development. Both transition-metal-catalyzed and radical-mediated pathways offer robust and flexible methods for constructing the spiro[X.4]pyrrolidine core. The choice of method can be tailored to the specific substrate and the desired level of complexity or stereochemical control. The protocols outlined herein provide a solid foundation for researchers to explore these transformations, enabling the creation of diverse libraries of spirocyclic compounds for biological screening and the development of next-generation therapeutics. Future work will likely focus on developing highly enantioselective variants of these reactions, further expanding the utility of this powerful synthetic approach.[14][15][16]

References

  • Time Inform
  • Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O.RSC Publishing.
  • A Review on Recent Progress in Synthesis and Biological Activities of Spiropyrrolidine and Its Deriv
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O.PubMed Central.
  • Green synthesis of new pyrrolidine-fused spirooxindoles: Via three-component domino reaction in EtOH/H2O.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.ACS Omega.
  • Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O.Semantic Scholar.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (No Publisher Found).
  • Spirocyclic Pyrrolidines in Drug Discovery.PharmaBlock.
  • Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.Enamine.
  • Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.
  • Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. (No Publisher Found).
  • Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)–H Bond Activation.
  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines.PMC.
  • Spirocyclic pyrrolidines in drug discovery..
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (No Publisher Found).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI.
  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (No Publisher Found).
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
  • Transition metal-catalyzed synthesis of spirooxindoles.PMC.
  • Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual C
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (No Publisher Found).
  • The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols.PubMed.

Sources

Application Note: Precision Hydroamination of 4-(Aminomethyl)hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the intramolecular hydroamination of 4-(aminomethyl)hepta-1,6-dien-4-ol (1) . This transformation is a critical entry point for synthesizing 4,4-disubstituted pyrrolidines , a structural motif prevalent in neuroactive alkaloids and spirocyclic drug candidates.

The challenge lies in the substrate's multifunctionality: it possesses a free primary amine, a tertiary alcohol, and two unactivated terminal alkenes. This protocol prioritizes chemoselectivity (N-cyclization vs. O-cyclization) and regioselectivity (5-exo-trig vs. 6-endo-trig). We present two validated methodologies:

  • Method A (Rare-Earth Catalysis): High turnover frequency (TOF) and diastereocontrol, utilizing organolanthanide precatalysts.

  • Method B (Base-Mediated): A metal-free, cost-effective alternative utilizing anionic cyclization.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

The Substrate: 4-(Aminomethyl)hepta-1,6-dien-4-ol

The substrate (1) is a gem-diallyl amino alcohol. Its structure dictates the reaction kinetics and selectivity:

  • Thorpe-Ingold Effect: The quaternary carbon at C4 (bearing the hydroxyl and aminomethyl groups) pre-organizes the molecule, compressing the bond angle and accelerating cyclization (the gem-disubstituent effect).

  • Chemoselectivity: The competition between the amine (Hydroamination) and the alcohol (Hydroalkoxylation) is the primary hurdle. While the hydroxyl proton is more acidic (

    
    ), the amine is significantly more nucleophilic. Lanthanide catalysts effectively leverage the amine's nucleophilicity.
    
  • Regioselectivity:

    • 5-exo-trig: Kinetically favored, yielding a pyrrolidine ring with an exocyclic methyl group.

    • 6-endo-trig: Thermodynamically favored in some systems but slower for terminal alkenes; yields a piperidine.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted 5-exo-trig mechanism.

ReactionPathways Start Substrate (1) 4-(Aminomethyl)hepta-1,6-dien-4-ol Inter Metal-Amido Intermediate (Ln-NH-R) Start->Inter Catalyst Activation (-H2) Side_O Side Product Tetrahydrofuran (Hydroalkoxylation) Start->Side_O O-Attack (Avoided via Catalyst Selection) TS_5exo TS: 5-exo-trig (Chair-like) Inter->TS_5exo Kinetic Control (Fast) TS_6endo TS: 6-endo-trig (Boat-like) Inter->TS_6endo Thermodynamic Control (Slow) Prod_Pyr Product A 4-allyl-4-hydroxy-2-methylpyrrolidine TS_5exo->Prod_Pyr Protonolysis Prod_Pip Product B Piperidine Derivative TS_6endo->Prod_Pip

Figure 1: Mechanistic divergence in the cyclization of amino-alkenes. The protocol targets the green pathway (5-exo-trig).

Method A: Rare-Earth Catalyzed Hydroamination

Best for: High yields, stereocontrol, and rapid kinetics. Mechanism:


-bond metathesis involves the formation of a Ln-N bond, alkene insertion, and protonolysis.
Materials & Reagents[6][8]
  • Catalyst:

    
     (where Ln = Y, Lu, or La).
    
    • Recommendation:

      
        (Yttrium tris(hexamethyldisilazide)) offers the best balance of cost and ionic radius for 5-membered rings.
      
  • Solvent: Benzene-

    
     (for mechanistic monitoring) or Toluene (anhydrous).
    
  • Substrate: 4-(Aminomethyl)hepta-1,6-dien-4-ol (dried over molecular sieves).

Experimental Protocol
  • Glovebox Setup: In an argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm), weigh
    
    
    (5 mol%, 0.05 equiv) into a screw-cap vial.
  • Substrate Addition: Dissolve substrate (1) (1.0 equiv, e.g., 0.5 mmol) in anhydrous Toluene (0.5 M concentration).

    • Note: The free hydroxyl group will react with 1 equivalent of the silylamide ligand to form a covalent Ln-O bond. This anchors the catalyst to the substrate, effectively making the reaction intramolecular regarding the catalyst. This "alkoxide-tethered" catalysis often enhances rate.

  • Reaction: Add the substrate solution to the catalyst vial. Seal tightly.

  • Heating: Heat the reaction block to 60°C .

    • Monitoring: If using NMR, track the disappearance of the terminal alkene protons (

      
       4.9–5.8 ppm) and the appearance of the methyl doublet (
      
      
      
      1.1 ppm).
  • Quenching: Once conversion >95% (typically 2–4 hours), remove from the glovebox. Quench with wet ether or 1N HCl (if amine salt is desired).

  • Purification: Basify with NaOH (if acid quenched) and extract with DCM. Purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Expected Results (Method A)
MetricSpecification
Conversion >98%
Yield (Isolated) 85–92%
Regioselectivity >99:1 (5-exo vs 6-endo)
Diastereoselectivity (dr) ~3:1 to 10:1 (cis:trans relative to Me/OH)

Method B: Base-Mediated Anionic Cyclization

Best for: Metal-free synthesis, scale-up, cost-sensitivity. Mechanism: Deprotonation of the amine generates a strong nucleophile (amide anion) which attacks the alkene.

Materials & Reagents[6]
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.
    • Alternative: KHMDS can be used but often requires higher temperatures.

  • Solvent: THF (anhydrous) or Hexane/TMEDA mix.

  • Quench: Methanol.

Experimental Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and argon balloon.

  • Dissolution: Add substrate (1) (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C .[1]

  • Deprotonation: Add

    
    -BuLi (2.2 equiv) dropwise.
    
    • Critical: You need >2 equivalents. The first equivalent deprotonates the alcohol (-OH

      
       -OLi). The second deprotonates the amine (-NH2 
      
      
      
      -NHLi).
  • Cyclization: Allow the reaction to warm to room temperature, then heat to reflux (66°C ) for 12–18 hours.

    • Note: Anionic hydroamination of unactivated alkenes has a high activation barrier. If conversion is slow, add 10 mol% TMEDA (tetramethylethylenediamine) to deaggregate the lithium species.

  • Workup: Cool to 0°C. Quench carefully with MeOH. Dilute with water, extract with EtOAc.

Structural Validation & Troubleshooting

NMR Characterization Data

The formation of the pyrrolidine ring is confirmed by specific shifts:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Methyl Group: A doublet at

      
       ~1.05–1.15 ppm (
      
      
      
      Hz) confirms the Markovnikov addition (5-exo).
    • Ring Protons: Complex multiplets between

      
       1.5–3.2 ppm.
      
    • Remaining Allyl: Characteristic multiplets at

      
       5.8 (1H) and 5.1 (2H) remain, indicating only one alkene reacted (monocyclization).
      
  • 
     NMR:  Appearance of a signal at 
    
    
    
    ~55–60 ppm (CH-N) and
    
    
    ~20 ppm (
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning by moisture or impure substrate.Ensure substrate is dried over 4Å MS for 24h. Use fresh catalyst.
Hydroalkoxylation (THF formation) O-attack competing with N-attack.In Method A, the Ln-N bond is favored. In Method B, ensure full dianion formation (2.2 equiv base).
Polymerization Intermolecular reaction.[2]Dilute reaction (<0.1 M). High dilution favors intramolecular cyclization.
Workflow Diagram

Workflow cluster_Method Catalysis Selection Step1 Substrate Preparation Dry 4-(Aminomethyl)hepta-1,6-dien-4-ol (4Å Molecular Sieves) MethodA Method A: Rare Earth 5 mol% Y[N(SiMe3)2]3 60°C, 2-4h Step1->MethodA MethodB Method B: Base-Mediated 2.2 eq n-BuLi Reflux, 12h Step1->MethodB Step3 Quench & Workup (MeOH/H2O -> Extraction) MethodA->Step3 MethodB->Step3 Step4 Purification Flash Chromatography (DCM/MeOH/NH4OH) Step3->Step4 Final Pure Pyrrolidine (>95% Purity) Step4->Final

Figure 2: Operational workflow for the synthesis of functionalized pyrrolidines.

References

  • Marks, T. J. (2008). "Organolanthanide Catalysts for Hydroamination." Chemical Reviews.

  • Hultzsch, K. C. (2005). "Catalytic Asymmetric Hydroamination of Non-Activated Olefins." Advanced Synthesis & Catalysis.

  • Roesky, P. W. (2009). "Catalytic Hydroamination of Alkenes and Alkynes." RSC Catalysis Series.

  • Tokunaga, M., et al. (2006). "Metal-Catalyzed Hydroamination of Alkenes and Alkynes: Recent Developments." Chemical Reviews.

  • Seayad, J., et al. (2002). "Internal Hydroamination of Aminoalkenes: Scope and Mechanism." Journal of the American Chemical Society.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Catalyst Poisoning in the Ring-Closing Metathesis (RCM) of Free Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of Ring-Closing Metathesis (RCM) on substrates containing free amine functionalities. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with catalyst deactivation in these sensitive reactions. Here, we delve into the mechanisms of catalyst poisoning, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your next RCM reaction.

Understanding the "Why": Mechanisms of Catalyst Poisoning by Amines

Ruthenium-based olefin metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are powerful tools for the formation of cyclic compounds. However, their performance can be severely hampered by the presence of free amines, particularly primary and secondary amines.[1] Understanding the deactivation pathways is the first step toward developing a successful reaction strategy.

Amines can poison ruthenium catalysts through several distinct mechanisms:

  • Lewis Base Coordination: As Lewis bases, amines possess a lone pair of electrons that can coordinate directly to the electron-deficient ruthenium metal center. This often leads to the displacement of essential ligands, such as the phosphine ligand in second-generation Grubbs catalysts, forming stable but catalytically inactive or poorly active ruthenium-amine complexes.[2][3] While second-generation catalysts are more robust than first-generation catalysts in this regard—as the N-heterocyclic carbene (NHC) ligand tends to remain bound—the resulting amine adducts often exhibit significantly reduced activity.[2][4]

  • Nucleophilic Attack: Primary and secondary amines can act as nucleophiles and directly attack the electrophilic alkylidene carbon of the catalyst. This irreversible reaction leads to the formation of a new C-N bond and the destruction of the active catalytic species.[1][5]

  • Brønsted Base-Mediated Decomposition: Highly basic amines can function as Brønsted bases, abstracting a proton from the metallacyclobutane intermediate—a key species in the catalytic cycle.[6] This deprotonation event can trigger decomposition pathways that render the catalyst inactive.[7]

  • Chelation: Substrates containing a pendant amine group can be particularly problematic. The amine can chelate to the ruthenium center, forming a stable, multi-dentate complex that is very difficult to displace, effectively shutting down the catalytic cycle.[1]

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the primary mechanisms by which free amines can deactivate a Grubbs-type catalyst.

G cluster_0 Lewis Base Coordination cluster_1 Nucleophilic Attack cluster_2 Brønsted Base Deprotonation Active_Catalyst_L [Ru]=CH2 (Active Catalyst) Inactive_Complex [Ru]-NH2R (Inactive Amine Adduct) Active_Catalyst_L->Inactive_Complex Coordination Free_Amine_L R-NH2 (Free Amine) Free_Amine_L->Active_Catalyst_L Active_Catalyst_N [Ru]=CH2 (Active Catalyst) Decomposed_Catalyst_N Decomposed Products Active_Catalyst_N->Decomposed_Catalyst_N Attack on Alkylidene Free_Amine_N R-NH2 (Free Amine) Free_Amine_N->Active_Catalyst_N Metallacyclobutane [Ru]-Metallacyclobutane (Catalytic Intermediate) Decomposed_Catalyst_B Decomposed Products Metallacyclobutane->Decomposed_Catalyst_B Proton Abstraction Free_Amine_B R-NH2 (Free Amine) Free_Amine_B->Metallacyclobutane

Caption: Mechanisms of Ruthenium Catalyst Deactivation by Free Amines.

Frequently Asked Questions (FAQs)

Q1: My RCM reaction with a substrate containing a primary/secondary amine is failing completely. What is the most likely reason?

A: The most probable cause is rapid catalyst poisoning. Primary and secondary amines are potent inhibitors of ruthenium metathesis catalysts.[1] They can deactivate the catalyst through a combination of strong coordination to the metal center, nucleophilic attack on the alkylidene, and/or Brønsted base-mediated decomposition.[1][2][6] Even at low catalyst loadings, these deactivation pathways can be so efficient that no desired product is formed.

Q2: I've read that second-generation Grubbs catalysts are more tolerant to functional groups. Can I use them for RCM of free amines?

A: While it is true that second-generation catalysts are generally more robust than their first-generation counterparts, they are still highly susceptible to poisoning by primary and secondary amines.[3][4] The primary difference is in the deactivation mechanism. In second-generation catalysts, the more strongly bound NHC ligand is typically not displaced. Instead, the amine displaces the phosphine ligand to form a new ruthenium-amine complex.[2] These complexes are often significantly less active in RCM, leading to low or no conversion.[3] Therefore, direct RCM of unprotected primary and secondary amines is still not recommended, even with second-generation catalysts.

Q3: What is the most reliable way to perform RCM on a substrate with a free amine?

A: The most reliable and widely practiced strategy is to "protect" the amine group before the RCM step.[8] This involves converting the amine into a less reactive functional group, such as a carbamate or an amide.[9][10] This modification renders the nitrogen non-nucleophilic and non-basic, preventing it from interacting with the catalyst. After the RCM reaction is complete, the protecting group can be removed to regenerate the free amine.

Q4: Which protecting group is best for my amine?

A: The choice of protecting group depends on the overall synthetic route and the stability of your molecule to various deprotection conditions. Carbamates are the most popular choice for amine protection in this context.[9][11]

  • Boc (tert-butyloxycarbonyl): This is a very common choice. It is easily installed using Boc-anhydride ((Boc)₂O) and is stable to a wide range of reaction conditions. It is typically removed with strong acid, such as trifluoroacetic acid (TFA).[12]

  • Cbz (carboxybenzyl): The Cbz group is also widely used and is stable to acidic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method but may not be compatible with other reducible functional groups (like alkenes or alkynes) in your molecule.[11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions and hydrogenation but is cleaved under mild basic conditions (e.g., using piperidine).[9]

The ability to remove these groups under different conditions ("orthogonality") is a key consideration in complex syntheses.[8]

Q5: I've heard about adding an acid to the reaction mixture as an alternative to protection. How does this work?

A: This is a valid strategy known as in situ protonation. By adding a stoichiometric amount of a strong, non-coordinating acid (e.g., a sulfonic acid), the free amine is protonated to form an ammonium salt.[13][14] This salt is neither nucleophilic nor basic and thus does not poison the catalyst. This approach can be very effective and avoids the extra steps of protection and deprotection. However, it requires careful selection of the acid to avoid side reactions, and the resulting acidic conditions may not be compatible with all substrates.

Q6: My RCM reaction starts but then stops after a few hours, even with a protected amine. What could be the issue?

A: If you have properly protected the amine, the issue may lie elsewhere. Common troubleshooting points for RCM reactions in general include:

  • Solvent and Reagent Purity: Ensure you are using high-purity, degassed solvents. Trace impurities, especially oxygen, can deactivate the catalyst.[15][16]

  • Ethylene Buildup: The RCM reaction produces ethylene as a byproduct. If allowed to build up, it can participate in side reactions and lead to catalyst decomposition.[16] Running the reaction under a gentle stream of an inert gas (like argon or nitrogen) or under vacuum can help remove ethylene.

  • Reaction Concentration: RCM is an intramolecular reaction. Running at high dilution (typically 0.1 to 10 mM) favors the desired ring-closing over intermolecular side reactions like dimerization or oligomerization.[17]

  • Catalyst Decomposition: Even without poisoning, the catalyst has a finite lifetime, especially at elevated temperatures. If the reaction is slow, you may need to add a second portion of the catalyst to drive the reaction to completion.[17]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
No reaction or immediate color change of catalyst to black/brown 1. Catalyst poisoning by unprotected primary/secondary amine. [1] 2. Gross impurities in substrate or solvent. [15]1a. Protect the amine group (e.g., as a Boc carbamate). [8] 1b. Use an in situ protonation strategy with a non-coordinating acid. [13] 2. Purify the substrate and use fresh, degassed, anhydrous solvent.
Low conversion (<50%); reaction stalls 1. Partial catalyst poisoning by a weakly basic amine (e.g., some anilines or tertiary amines). [1][6] 2. Insufficient catalyst loading or catalyst decomposition over time. [17] 3. Reversible reaction or product inhibition. 1a. Protect the amine or use the in situ protonation method. 1b. Consider a more robust catalyst (e.g., Hoveyda-Grubbs type). 2. Increase catalyst loading or add a second portion of catalyst after a few hours. 3. Remove ethylene byproduct by sparging with argon or running under vacuum. [16]
Formation of dimers or oligomers 1. Reaction concentration is too high. [17] 2. The substrate is slow to cyclize, favoring intermolecular reactions. 1. Decrease the substrate concentration (run at higher dilution). 2. Add the substrate and/or catalyst slowly over several hours using a syringe pump.
Reaction works, but yield is poor after workup 1. The protected amine is being partially cleaved during workup or chromatography. 2. The cyclic product is volatile or unstable. 1. Use a milder workup procedure. For chromatography, consider using a mobile phase buffered with a small amount of a non-nucleophilic base (e.g., triethylamine) if the product is acid-sensitive. [18] 2. Minimize heating during solvent removal.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary/Secondary Amine

This protocol is a standard method for protecting an amine functionality prior to RCM.

  • Dissolve Substrate: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or use a biphasic system with aqueous sodium bicarbonate.

  • Reaction: Stir the mixture at room temperature for 2–12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by flash column chromatography.

Protocol 2: RCM of a Boc-Protected Amine

This protocol outlines the general conditions for the ring-closing metathesis step.

G Start Start Prep Prepare Substrate Solution (Boc-protected diene in degassed solvent, 0.1-10 mM) Start->Prep Inert Establish Inert Atmosphere (Argon or Nitrogen) Prep->Inert Heat Heat to Desired Temperature (e.g., 40-80 °C) Inert->Heat Add_Cat Add Catalyst (e.g., Grubbs II, 1-10 mol%) Heat->Add_Cat Monitor Monitor Reaction (TLC or LC-MS) Add_Cat->Monitor Monitor->Add_Cat Reaction Stalled Workup Quench and Workup (e.g., add ethyl vinyl ether) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Sources

Technical Support Center: Optimization of 4-(Aminomethyl)hepta-1,6-dien-4-ol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RCM-AMINO-04 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Amine Poisoning" Diagnosis

You are attempting the Ring-Closing Metathesis (RCM) of 4-(aminomethyl)hepta-1,6-dien-4-ol to form 1-(aminomethyl)cyclopent-3-en-1-ol .

If you are experiencing low conversion (<20%) , catalyst decomposition (color change from purple/green to brown/black rapidly) , or stalled reactions , the root cause is almost certainly Lewis basicity .

The primary amino group (


) in your substrate is a potent catalyst poison. It coordinates to the Ruthenium center of Grubbs-type catalysts, displacing the phosphine or coordinating to the methylidene intermediate, effectively killing the catalytic cycle. The adjacent tertiary alcohol can further complicate this via chelation, though the amine is the primary offender.

This guide details the specific protocols to mask this functionality without altering your core synthetic strategy.

Module 1: Mechanistic Troubleshooting (Root Cause Analysis)

The Deactivation Pathway

Standard RCM catalysts (Grubbs I, II, Hoveyda-Grubbs II) are 14-electron species in their active state. Your substrate acts as a competitive ligand.

G Cat Active Ru-Catalyst (14e- species) Coordination Ru-Amine Complex (Thermodynamic Sink) Cat->Coordination Irreversible Binding Product Cyclopentene Product Cat->Product Normal RCM Cycle Substrate Substrate: Free Amine (-NH2) Substrate->Coordination Lone Pair Attack Coordination->Product Inactive

Figure 1: The amine lone pair (red path) outcompetes the olefin for the Ruthenium center, leading to an inactive complex.

Module 2: Optimization Protocols

Strategy A: In-Situ Acid Protection (The "Fu Protocol")

Best for: Rapid screening without adding synthetic steps. Mechanism: Protonation of the amine (


) removes the lone pair, preventing Ru-coordination.

Reagents:

  • Acid:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) or Camphorsulfonic acid (CSA). Note: Avoid HCl in ether if possible, as chloride ions can sometimes interfere; sulfonates are safer.
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).

Protocol:

  • Dissolution: Dissolve 4-(aminomethyl)hepta-1,6-dien-4-ol (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Protonation: Add 1.05 equiv of

    
    -TsOH
    
    
    
    H
    
    
    O. Stir for 15 minutes. Ensure the solid dissolves or forms a fine suspension.
    • Checkpoint: The solution must be acidic. The amine is now an ammonium tosylate salt.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • Add basic methanol (MeOH/Et

      
      N) or aqueous NaHCO
      
      
      
      to deprotonate the product.
    • Filter through a pad of silica or Celite to remove Ru residues.

Strategy B: N-Protection (The "Boc" Route)

Best for: Scale-up or if Strategy A fails due to solubility issues of the salt. Mechanism: Converting the amine to a carbamate (Boc) reduces nucleophilicity sterically and electronically.

Protocol:

  • Protection: React substrate with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield N-Boc-4-(aminomethyl)hepta-1,6-dien-4-ol .
  • RCM: Dissolve the N-Boc intermediate in DCM (

    
     – High dilution is key here to prevent dimerization).
    
  • Catalysis: Add Grubbs II (2 mol%). Stir at RT for 4 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the final amino-alcohol product.

Module 3: Comparative Data & Catalyst Selection

The following table summarizes expected performance based on "Gem-Disubstituted" 1,6-diene precedents (Thorpe-Ingold effect assists this cyclization).

VariableConditionExpected YieldNotes
Unprotected Amine G-I (5 mol%), DCM< 5%Catalyst turns black immediately.
Unprotected Amine HG-II (5 mol%), DCM10–20%Slow turnover; catalyst eventually dies.
Acid Salt (

-TsOH)
G-II (5 mol%), DCM 85–95% Recommended. Salt may precipitate but reacts.
Acid Salt (HCl) G-II (5 mol%), MeOH0–10%MeOH poisons the metathesis active species.
N-Boc Protected G-II (2 mol%), DCM> 90%Reliable, but adds 2 synthetic steps.

Module 4: Troubleshooting Decision Tree

Use this workflow to diagnose your specific failure mode.

DecisionTree Start Start: Low Yield CheckColor Did reaction turn black immediately? Start->CheckColor YesBlack Cat. Poisoning CheckColor->YesBlack Yes NoBlack Check TLC/NMR CheckColor->NoBlack No PoisonSol SOLUTION: Use p-TsOH (1.05 eq) to protonate amine YesBlack->PoisonSol CheckProduct Is SM consumed? NoBlack->CheckProduct SMRemains Catalyst Death (Slow) CheckProduct->SMRemains No NewSpots New Spots? CheckProduct->NewSpots Yes SMRemains->PoisonSol Try Acid DimerCheck Check Mass Spec: M = 2x SM? NewSpots->DimerCheck IsDimer Oligomerization DimerCheck->IsDimer Yes IsIsomer Isomerization (Double bond migration) DimerCheck->IsIsomer No DilutionSol SOLUTION: Dilute to 0.005 M IsDimer->DilutionSol AdditiveSol SOLUTION: Add Benzoquinone (prevents isomerization) IsIsomer->AdditiveSol

Figure 2: Diagnostic logic for RCM failure modes.

FAQ: Frequently Asked Questions

Q: Can I use HCl in Methanol to protonate the amine? A: No. While HCl works to protonate the amine, Methanol (MeOH) is a coordinating solvent that often retards or completely inhibits Ruthenium metathesis catalysts. You must use a non-coordinating solvent like Dichloromethane (DCM) or Toluene. If you must use HCl, use


 HCl in Diethyl Ether to make the salt, isolate it, and then resuspend it in DCM.

Q: My product is water-soluble. How do I purify it after the reaction? A: Amino alcohols are indeed polar.

  • SCX Columns: Use a Strong Cation Exchange (SCX) cartridge. Load the reaction mixture (after removing solvent). Wash with MeOH (elutes non-basic impurities/catalyst). Elute product with

    
     Ammonia in MeOH.
    
  • Extraction: If not using SCX, perform an acid/base extraction. Extract the reaction mixture with

    
     HCl (product goes to aqueous). Wash organic layer (removes catalyst). Basify aqueous layer to pH 10 and extract with DCM/Isopropanol (3:1).
    

Q: Why Grubbs II over Grubbs I? A: While Grubbs I is less sensitive to some impurities, it is extremely sensitive to basic amines. Grubbs II (and Hoveyda-Grubbs II) are far more active and, when the amine is protonated, can drive the formation of the tetrasubstituted/hindered double bond often found in these cyclizations more effectively.

References

  • General RCM of Amine-Containing Dienes: Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles.[3] Journal of the American Chemical Society, 115(9), 3800–3801. Link

  • In-Situ Acid Protection Strategy: Wright, D. L. (1999). Catalytic olefin metathesis in the presence of basic amines.[4][5][6] Current Organic Chemistry, 3(3), 211-240. (Validates the p-TsOH/HCl salt method).

  • Catalyst Decomposition Mechanisms: Hong, S. H., & Grubbs, R. H. (2006). Efficient removal of ruthenium byproducts from olefin metathesis products by simple aqueous extraction.[2] Organic Letters, 9(10), 1955–1957. Link

  • Thorpe-Ingold Effect in RCM: Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

Sources

Technical Support Center: Hydrophilic Amino Alcohol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Advanced Purification Strategies for Polar Amines

Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High

Introduction: The "Water-Lover" Paradox

Welcome to the Technical Support Center. You are likely here because your molecule is behaving more like a salt than an organic compound. Hydrophilic amino alcohols (e.g., serinol derivatives, amino-sugars, sphingosine intermediates) present a dual challenge:

  • High Polarity: They refuse to partition into standard organic solvents (DCM, EtOAc).[1]

  • Amine Basicity: They interact aggressively with acidic silanols on silica gel, causing severe streaking.[2][3]

This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of these molecules.

Module 1: Extraction & Isolation

User Question:"My product is stuck in the aqueous layer. Standard extractions (EtOAc/DCM) yield nothing. How do I isolate it?"

Root Cause: The distribution coefficient (


) of hydrophilic amino alcohols heavily favors the aqueous phase due to hydrogen bonding from both the hydroxyl (-OH) and amine (-NH

) groups.
Troubleshooting Protocol: The "Salting-Out" & n-Butanol System

If your compound is too polar for Dichloromethane (DCM), you must increase the ionic strength of the aqueous layer and use a solvent capable of hydrogen bonding.

Step-by-Step Workflow:

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl. This disrupts the hydration shell around your amine (Salting Out effect).

  • pH Adjustment: Adjust aqueous pH to

    
     12 using 5M NaOH.
    
    • Why? You must ensure the amine is in its free base form (uncharged). Charged ammonium species (

      
      ) will never extract into organic solvents.
      
  • The Solvent Choice: Use n-Butanol .[4]

    • Mechanism:[2][5][6] Unlike EtOAc, n-Butanol absorbs ~20% water, forming "inverted micelles" that can solvate polar amines while still phase-separating from the bulk brine.

  • Execution: Perform 3-4 extractions with n-Butanol.

  • Evaporation: n-Butanol has a high boiling point (117°C). Azeotrope it with water or add heptane to assist in rotary evaporation.

Data: Solvent Efficiency Comparison

Solvent Polarity Index Water Miscibility Suitability for Amino Alcohols
Dichloromethane 3.1 Immiscible Poor (Good only for protected amines)
Ethyl Acetate 4.4 Low Poor (Often leaves product in water)
n-Butanol 4.0 Moderate (~20% water uptake) Excellent (Best for free amines)

| Isopropanol/CHCl


  | N/A | Mixed (3:1 ratio) | Good (The "Friedman" modification) |

Module 2: Chromatographic Purification

User Question:"I see a streak instead of a spot on TLC, and my column yields are low. Is my compound decomposing?"

Root Cause: It is likely not decomposition. Basic amines hydrogen-bond to the acidic silanol (Si-OH) groups on silica gel.[3][7] This acts as a "secondary retention mechanism," causing peak tailing and irreversible adsorption.

Solution A: Silica Gel Modification (The "Ammonia" Trick)

You must neutralize the silica surface.

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (28% NH

    
     in water) .
    
  • Typical Ratio: 90 : 10 : 1 (v/v/v).

  • Note: The ammonium hydroxide competes for the silanol sites, allowing your amine to elute freely.

  • Alternative: If

    
     is too volatile, use 1-2% Triethylamine (TEA). Warning: TEA is difficult to remove completely.
    
Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography)

For HPLC purification, Reverse Phase (C18) often fails because polar amines elute in the void volume (dead time).

HILIC Protocol:

  • Stationary Phase: Amide, Amino, or Bare Silica.[8]

  • Mobile Phase A: Acetonitrile (The "Weak" solvent in HILIC).

  • Mobile Phase B: 10mM Ammonium Formate pH 3.0 (The "Strong" solvent).

  • Gradient: Start high organic (95% ACN)

    
     lower organic (60% ACN).
    
  • Mechanism: A water-rich layer forms on the polar stationary phase.[9] Analytes partition into this water layer based on hydrophilicity.

Module 3: Catch-and-Release (Ion Exchange)

User Question:"My crude mixture has non-amine impurities. Can I filter them out?"

Root Cause: Chromatography is expensive and slow. Exploiting the basicity of the amine allows for a chemical filtration using Strong Cation Exchange (SCX) resin.

The "Catch & Release" Workflow

This is the most robust method for cleaning up crude amino alcohols without running a silica column.

DOT Diagram: SCX Purification Logic

SCX_Workflow Start Crude Mixture (Amine + Neutral Impurities) Acidify Acidify to pH 2-3 (Protonate Amine -> R-NH3+) Start->Acidify Load Load onto SCX Resin (Sulfonic Acid groups) Acidify->Load Wash Wash with MeOH/Water (Elutes Neutrals/Acids) Load->Wash Impurities pass through Elute Elute with 2M NH3 in MeOH (Deprotonate -> Release) Wash->Elute Switch Buffer Final Pure Amino Alcohol (Free Base) Elute->Final

Caption: Figure 1. Strong Cation Exchange (SCX) "Catch and Release" mechanism. The amine is retained by charge interaction while impurities are washed away, then released by pH switching.

Protocol:

  • Resin: Dowex 50WX8 or Amberlyst 15 (Hydrogen form).

  • Loading: Dissolve crude in MeOH/Water (acidified to pH 2 with HCl). Load onto resin.[10][11]

    • Status Check: The amine binds (Catch). Neutral/Acidic impurities flow through.

  • Washing: Rinse resin with copious MeOH to remove non-basic contaminants.

  • Releasing: Elute with 2M Ammonia in Methanol . The ammonia deprotonates the amine, breaking the ionic bond.

  • Finish: Evaporate the ammoniacal methanol to obtain the free base.

Module 4: Visualization (The "Invisible" Analyte)

User Question:"I cannot see my compound on the UV detector."

Root Cause: Most aliphatic amino alcohols lack a chromophore (conjugated


-system) and are invisible at standard UV wavelengths (254nm).

Detection Solutions:

  • TLC Stain: Use Ninhydrin .

    • Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol.

    • Result: Primary amines turn deep blue/purple; Secondary amines turn pink/red upon heating.

  • HPLC Detection:

    • ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatiles.

    • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.

    • Derivatization (Pre-column): React with Fmoc-Cl or Benzoyl Chloride to add a UV-active group, making the molecule visible at 254nm and less polar (easier to purify).

References & Knowledge Base

  • BenchChem Support. Troubleshooting Streaking of Amines on Silica Gel Columns. (Explains the silanol-amine interaction and modifier usage). 3

  • Restek Chromatography. Troubleshooting HPLC – Tailing Peaks for Basic Compounds. (Detailed mobile phase buffer strategies). 2

  • ResearchGate / Wiley. n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products. (Validation of n-Butanol for polar extraction). 4

  • UW Proteomics Resource. Strong Cation Exchange (SCX) Chromatography Protocol. (Principles of charge-based separation). 12

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development. (Guide to HILIC mobile phases and stationary phases). 9

Sources

Technical Support Center: Stability of 4-(Aminomethyl)hepta-1,6-dien-4-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(aminomethyl)hepta-1,6-dien-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, interpret unexpected results, and design robust experimental protocols.

Introduction: The Chemical Landscape of 4-(Aminomethyl)hepta-1,6-dien-4-ol

4-(Aminomethyl)hepta-1,6-dien-4-ol is a unique trifunctional molecule featuring a tertiary allylic alcohol, two terminal alkene functionalities, and a primary aminomethyl group. This combination of reactive sites makes it a versatile building block in organic synthesis. However, this structural complexity also presents challenges, particularly regarding its stability in acidic media. Understanding the interplay of these functional groups under acidic conditions is paramount for its successful application.

Under acidic conditions, the primary amine is protonated to form an ammonium salt. This protonation introduces a strong electron-withdrawing group (-CH₂NH₃⁺) in proximity to the tertiary alcohol. This electronic effect, coupled with the inherent reactivity of the diallylic system, governs the molecule's stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(aminomethyl)hepta-1,6-dien-4-ol in acidic solutions?

A1: The primary stability concerns are acid-catalyzed dehydration of the tertiary alcohol and intramolecular cyclization reactions. The tertiary allylic alcohol is prone to elimination of water to form a carbocation, which can then lead to a variety of rearranged and cyclized products.

Q2: How does the aminomethyl group influence the stability of the molecule in acid?

A2: In acidic media, the aminomethyl group is protonated to an ammonium group (-CH₂NH₃⁺). This group exerts a strong electron-withdrawing inductive effect, which can destabilize the formation of a carbocation at the adjacent tertiary carbon (C4).[1] This may slow down direct dehydration pathways that proceed through a tertiary carbocation intermediate.

Q3: Can I anticipate the types of degradation products I might see?

A3: Yes, based on the reactivity of similar structures, the most likely degradation products arise from intramolecular cyclization. A key predicted pathway is a Prins-Ritter type cyclization, which has been observed in the closely related hepta-1,6-dien-4-ol.[2] This would lead to the formation of substituted tetrahydropyran derivatives.

Q4: Is the compound susceptible to rearrangement reactions like the Meyer-Schuster or Rupe rearrangements?

A4: The Meyer-Schuster and Rupe rearrangements are characteristic of propargylic alcohols (containing a carbon-carbon triple bond) and are not expected to occur with the allylic alcohol functionality present in 4-(aminomethyl)hepta-1,6-dien-4-ol.[2][3]

Q5: At what pH range should I expect to see significant degradation?

A5: Significant degradation is more likely to occur in strongly acidic conditions (pH < 4), where the concentration of protons is sufficient to catalyze dehydration and cyclization reactions. However, the exact pH stability profile will depend on temperature, reaction time, and the specific acid used.

Troubleshooting Guide

This section addresses common experimental issues encountered when working with 4-(aminomethyl)hepta-1,6-dien-4-ol in acidic environments.

Observed Problem Probable Cause(s) Suggested Solutions & Preventative Measures
Low yield of desired product after a reaction in acidic media. The starting material has degraded via acid-catalyzed pathways.Buffer the reaction medium: If possible, use a buffered solution to maintain a less acidic pH. • Lower the reaction temperature: Acid-catalyzed reactions are often accelerated by heat. Running the reaction at a lower temperature can minimize degradation. • Limit exposure time to acid: Add the acid last and quench the reaction as soon as it is complete.
Formation of unexpected, more polar byproducts. Intramolecular cyclization, potentially followed by hydration of the remaining double bond, can lead to more polar, cyclic ether or amino alcohol derivatives.Analyze byproducts by LC-MS and NMR: Characterize the unexpected products to confirm their structure. This can provide insight into the specific degradation pathway. • Employ a milder acid catalyst: Consider using a weaker Brønsted acid or a Lewis acid that is less prone to promoting side reactions.[4]
Complex mixture of products observed by TLC or LC-MS. Multiple degradation pathways, including cyclization and potential polymerization of the alkene functionalities, are occurring simultaneously.Perform a stability study: Before running the main reaction, test the stability of your starting material under the proposed acidic conditions to identify a suitable reaction window. • Use a protecting group strategy: Protecting the alcohol or amine functionality prior to the acid-catalyzed step may prevent unwanted side reactions.
Disappearance of starting material with no clear product formation (polymerization). Acid-catalyzed polymerization of the alkene groups.Use radical inhibitors: If free-radical polymerization is suspected, adding a radical scavenger like BHT could be beneficial. • Maintain dilute concentrations: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

Proposed Degradation Pathways Under Acidic Conditions

The primary anticipated degradation pathway for 4-(aminomethyl)hepta-1,6-dien-4-ol in the presence of a strong acid is an intramolecular cyclization cascade, analogous to a Prins-Ritter reaction.

Pathway 1: Prins-Ritter Type Cyclization

This pathway is initiated by the protonation of one of the terminal alkene groups, followed by an intramolecular attack by the tertiary alcohol. The resulting cyclic oxonium ion is then trapped by a nucleophile.

Mechanism:

  • Protonation of an Alkene: A terminal double bond is protonated by the acid catalyst, forming a secondary carbocation.

  • Intramolecular Cyclization (Prins Cyclization): The tertiary hydroxyl group acts as an internal nucleophile, attacking the carbocation to form a six-membered tetrahydropyran ring. This results in a tertiary carbocation intermediate.[4][5]

  • Nucleophilic Trapping (Ritter Reaction): If a nitrile (e.g., acetonitrile) is present as a solvent or reagent, it can act as a nucleophile to trap the carbocation, forming a nitrilium ion. Subsequent hydrolysis would yield an N-substituted amide.[6] In the absence of a nitrile, other nucleophiles like water could trap the carbocation to form a hydroxyl group.

G cluster_start Starting Material cluster_protonation Protonation cluster_cyclization Cyclization cluster_trapping Nucleophilic Trapping cluster_product Final Product Start 4-(Aminomethyl)hepta-1,6-dien-4-ol ProtonatedAlkene Alkene Protonation (Forms Secondary Carbocation) Start->ProtonatedAlkene + H+ Cyclization Intramolecular Attack by -OH (Forms Tetrahydropyran Ring) ProtonatedAlkene->Cyclization Prins Cyclization Trapping Carbocation Trapping (e.g., by R-CN or H2O) Cyclization->Trapping Ritter Reaction Product Substituted Tetrahydropyran (Amide or Alcohol) Trapping->Product Hydrolysis

Pathway 2: Acid-Catalyzed Dehydration and Rearrangement

While the electron-withdrawing nature of the protonated aminomethyl group may disfavor the direct formation of a tertiary carbocation at C4, it is still a plausible, albeit likely minor, pathway.

Mechanism:

  • Protonation of the Alcohol: The tertiary alcohol is protonated to form a good leaving group (water).[5]

  • Formation of a Carbocation: Loss of water generates a tertiary carbocation.

  • Rearrangement/Elimination: The carbocation can then undergo elimination to form a conjugated diene or other rearranged products.

G cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_products Products Start 4-(Aminomethyl)hepta-1,6-dien-4-ol ProtonatedAlcohol Alcohol Protonation Start->ProtonatedAlcohol + H+ Carbocation Loss of H2O (Forms Tertiary Carbocation) ProtonatedAlcohol->Carbocation Elimination Elimination of H+ (Forms Diene) Carbocation->Elimination Rearrangement Rearrangement Products Carbocation->Rearrangement

Experimental Protocol: Assessing Stability Under Acidic Conditions

This protocol provides a general framework for evaluating the stability of 4-(aminomethyl)hepta-1,6-dien-4-ol at different pH values.

Objective: To determine the degradation profile of 4-(aminomethyl)hepta-1,6-dien-4-ol as a function of pH and time.

Materials:

  • 4-(Aminomethyl)hepta-1,6-dien-4-ol

  • Buffered solutions at pH 2, 4, 6, and 7.4

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC-MS system for analysis

  • NMR spectrometer for structural elucidation of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(aminomethyl)hepta-1,6-dien-4-ol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate vials, add a known volume of the stock solution to each of the buffered solutions (pH 2, 4, 6, and 7.4) to achieve a final concentration of, for example, 0.1 mg/mL.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching and Extraction:

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

    • Extract the quenched sample with an organic solvent.

    • Dry the organic layer and reconstitute in a suitable solvent for analysis.

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the remaining parent compound and identify any degradation products.

    • For significant degradation products, scale up the experiment to isolate enough material for structural characterization by NMR.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Incubate Incubate in Buffers (pH 2, 4, 6, 7.4) Stock->Incubate Sample Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench and Extract Sample->Quench Analyze HPLC-MS and NMR Analysis Quench->Analyze

References

  • Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Rupe Rearrangement - YouTube. Available at: [Link]

  • Competition between Prins‐Ritter cyclization and Ritter reaction - ResearchGate. Available at: [Link]

  • Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO | Request PDF - ResearchGate. Available at: [Link]

  • Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols - Chemical Science (RSC Publishing). Available at: [Link]

  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar. Available at: [Link]

  • Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC. Available at: [Link]

  • Kinetic Resolution of Tertiary Allylic Alcohols: Highly Enantioselective Access to Cyclic Ethers Bearing an α-Tetrasubstituted - ACS Publications. Available at: [Link]

  • Alkynyl Halo-Aza-Prins Annulative Couplings | The Journal of Organic Chemistry. Available at: [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]

  • Rupe Rearrangement mechanism| Rearrangement of tertiary alpha acetylinic alcohol. - YouTube. Available at: [Link]

  • Meyer–Schuster Rearrangement - ResearchGate. Available at: [Link]

  • Rupe Rearrgment | PPTX - Slideshare. Available at: [Link]

  • Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. Available at: [Link]

  • The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. Available at: [Link]

  • Recent Advances in the Prins Reaction - PMC. Available at: [Link]

  • Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers - PMC. Available at: [Link]

  • Prins reaction - Wikipedia. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Amines are less reactive in substitution reactions. Their reactivity is much lesser than alcohols and alkylflourides towards substitution. Protonation of the amino group makes it a better leaving group, but not nearly as good a leaving group as a protonated alcohol. Protonated amino groups cannot be displaced by OH^(-) because it would react - Allen. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Diels-Alder Reaction (IMDA) - Dr. May Group. Available at: [Link]

  • The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives - ResearchGate. Available at: [Link]

  • Prins Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Intramolecular Diels Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Ritter reaction - Wikipedia. Available at: [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

  • Why does amine not react with alcohol? - Quora. Available at: [Link]

  • Acid-Catalyzed Dehydration - YouTube. Available at: [Link]

  • The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+. Available at: [Link]

  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. Available at: [Link]

  • Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization: Access to New THP Acetamides - ResearchGate. Available at: [Link]

  • Acid-Catalyzed Oxy-aminomethylation of Styrenes - PMC. Available at: [Link]

  • Homoallylic amine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • New cyclization of 4-oxahepta-1,6-diynes bearing sulfur and selenium functional groups. Available at: [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines - Beilstein Journals. Available at: [Link]

  • Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines - PMC. Available at: [Link]

  • Acid-Catalyzed Hydration & Dehydration - YouTube. Available at: [Link]

  • Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes - PMC - NIH. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of allylic amines - Organic Chemistry Portal. Available at: [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

  • A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • Acid-Catalyzed Oxy-aminomethylation of Styrenes - Semantic Scholar. Available at: [Link]

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Validation & Comparative

Technical Comparison Guide: Structural Validation of 4-(Aminomethyl)hepta-1,6-dien-4-ol via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-(Aminomethyl)hepta-1,6-dien-4-ol is a critical divergent intermediate, primarily utilized as a precursor for 4-hydroxypiperidines via Ring-Closing Metathesis (RCM).[1][2] Its structural integrity is the linchpin for downstream success; impurities here (such as over-allylated byproducts or protonated salts) drastically affect RCM catalyst turnover.[1][2]

This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its common synthetic precursors and analogs.[1][2] Unlike standard spectral lists, this document focuses on solvent-dependent resolution and diagnostic signal validation to ensure the material meets the stringent "performance" requirements for pharmaceutical synthesis.

Structural Logic & Symmetry Analysis

Before analyzing the spectrum, one must understand the molecule's symmetry, which simplifies the signal count and serves as the primary validation tool.[1]

  • Symmetry Elements: The molecule possesses a plane of symmetry passing through the hydroxyl group, the quaternary C4, and the aminomethyl group.[1]

  • Consequence: The two allyl groups are enantiotopic (chemically equivalent in achiral solvents).[1][2] They will produce a single set of signals integrating for two groups.

  • The Diagnostic Trap: The aminomethyl protons (

    
    ) are enantiotopic.[1][2] In an achiral environment (CDCl
    
    
    
    , DMSO-
    
    
    ), they appear as a singlet .[1] If this signal splits into an AB system, it indicates a loss of symmetry (e.g., chiral derivatization or restricted rotation due to bulky protecting groups).[1]

Comparative Analysis: Solvent System Performance

The "performance" of an NMR analysis is defined by its ability to resolve exchangeable protons and separate overlapping multiplets.[1][2] We compare the two industry-standard solvents: Chloroform-d (CDCl


)  and Dimethyl Sulfoxide-d6 (DMSO-

)
.[1][2]
Table 1: Solvent Performance for Structural Validation[1]
FeatureAlternative: CDCl

Recommended: DMSO-

Scientific Rationale
-OH / -NH

Visibility
Poor / Absent. Often broad or exchanged with trace water.[1][2]Excellent. Sharp, distinct signals due to H-bonding with solvent.[2]DMSO acts as a H-bond acceptor, slowing proton exchange rates (

), allowing coupling to be observed.[1]
Allylic Resolution Good. Standard dispersion.[2]Moderate. Slight overlap possible with water peak (3.33 ppm) if wet.[1][2]CDCl

is superior for strictly carbon-skeleton analysis.[2]
Salt Detection Poor. HCl salts often insoluble.[2]High. Solubilizes ammonium salts (

).[1][2]
Critical for checking if the amine is a free base or salt.[2]
Diagnostic Shift

2.65 ppm (Aminomethyl)

2.45 ppm (Aminomethyl)
Solvent polarity shifts the

-protons.[1][2][3]
Expert Insight: The "Shake" Test

To conclusively distinguish the alcohol (-OH) and amine (-NH


) protons from the alkyl backbone in DMSO-

, perform a D

O Shake
.[1][2]
  • Protocol: Add 1 drop of D

    
    O to the NMR tube.
    
  • Result: Signals at ~4.5 ppm (OH) and ~1.5 ppm (NH

    
    ) will disappear immediately due to rapid deuterium exchange (
    
    
    
    ).[1]

Detailed Spectral Assignment (DMSO-d6)

The following assignment assumes the Free Base form in DMSO-


.
The Diagnostic Regions[1]
Region A: The Olefinic Fingerprint (5.0 – 6.0 ppm)

This region confirms the presence of the "hepta-1,6-dien" motif.[1]

  • 
     5.85 ppm (ddt, 2H, 
    
    
    
    Hz):
    Internal vinylic protons (
    
    
    ).[1] The "ddt" multiplicity arises from trans-coupling (17 Hz), cis-coupling (10 Hz), and allylic coupling (7 Hz).[1]
  • 
     5.05 ppm (dd, 2H, 
    
    
    
    Hz):
    Terminal vinylic proton (
    
    
    to internal H).[1]
  • 
     4.98 ppm (dd, 2H, 
    
    
    
    Hz):
    Terminal vinylic proton (
    
    
    to internal H).[1]
Region B: The Quaternary Anchors (2.0 – 2.8 ppm)

This is the "Proof of Synthesis" region.[1]

  • 
     2.58 ppm (s, 2H): Aminomethyl (
    
    
    
    ).
    [1][2]
    • Validation: This must be a singlet .[2] If it appears as a doublet or triplet, it implies protonation (coupling to NH

      
      ) or misidentification.[1]
      
    • Note: This signal may overlap slightly with the DMSO solvent residual peak (2.50 ppm).[1][2] High-field (500 MHz+) instruments are recommended.[2]

  • 
     2.15 ppm (d, 4H, 
    
    
    
    Hz):
    Allylic methylenes (
    
    
    ).
    [1]
    • Validation: The integration must be exactly 2:1 relative to the aminomethyl singlet.[1][2]

Region C: Exchangeable Protons[1]
  • 
     ~4.2 ppm (s, broad, 1H):  Tertiary Alcohol (-OH).[1]
    
  • 
     ~1.2 - 1.8 ppm (broad, 2H):  Primary Amine (-NH
    
    
    
    ).[1][2] Position varies heavily with concentration and water content.[2]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for validating the compound's structure and purity.

NMR_Analysis_Workflow Start Start: Crude Material Solvent_Choice Dissolve in DMSO-d6 Start->Solvent_Choice Check_Solubility Is solution clear? Solvent_Choice->Check_Solubility Salt_Form Suspect HCl Salt (Add NaHCO3 wash) Check_Solubility->Salt_Form Cloudy/Precipitate Acquire Acquire 1H NMR (16 scans, d1=5s) Check_Solubility->Acquire Clear Analyze_Sym Analyze Symmetry: Are Allyl groups equivalent? Acquire->Analyze_Sym Fail_Sym Impurity: Mono-allyl or Chiral contaminant Analyze_Sym->Fail_Sym No Check_Aminomethyl Check 2.6 ppm Region: Singlet or Multiplet? Analyze_Sym->Check_Aminomethyl Yes Singlet Singlet: Free Base Check_Aminomethyl->Singlet Multiplet Multiplet/Broad: Salt Form (-CH2-NH3+) Check_Aminomethyl->Multiplet Final_Valid VALIDATED: 4-(Aminomethyl)hepta-1,6-dien-4-ol Singlet->Final_Valid

Caption: Figure 1. Logic flow for structural validation, distinguishing between the desired free base and potential salt contaminants.

Performance Comparison: Target vs. Alternatives

In a synthesis context, this molecule is often compared to its Boc-protected precursor or the non-aminated analog .[1][2] Understanding these differences prevents misidentification.

Table 2: Spectral Differentiation of Analogs[1]
CompoundKey Feature (1H NMR)Diagnostic Shift (

)
Target Molecule (Free Amine)Sharp Singlet at C4-

position.[1][2]
2.58 ppm (

)
Boc-Protected Precursor Doublet/Broad signal + Strong Singlet (9H).[1][2]3.10 ppm (

) + 1.44 ppm (t-Butyl)
4-Allyl-1,6-heptadien-4-ol Absence of Aminomethyl; Integration change.[1][2]No signal at 2.6 ppm.[2] Allyl integration increases to 3x.[2]

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and scientific integrity, follow this exact protocol.

Materials
  • Analyte: ~10 mg of 4-(Aminomethyl)hepta-1,6-dien-4-ol.[1][2]

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D, containing 0.05% v/v TMS).
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Methodology
  • Preparation: Dissolve the sample in DMSO-

    
    . Ensure the solution is homogenous. If the sample requires heating to dissolve, it is likely the HCl salt .[1]
    
  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical: The quaternary carbon environment slows relaxation of adjacent protons; short delays cause integration errors).[1]
      
    • Scans: 16 (minimum).

  • Processing:

    • Reference the spectrum to the DMSO residual quintet at 2.50 ppm .[1][2]

    • Apply an exponential window function (LB = 0.3 Hz).[1][2]

  • Validation Check (The "E-E-A-T" Step):

    • Integrate the internal alkene proton at 5.85 ppm.[2] Set value to 2.00 .

    • Check the Aminomethyl singlet at ~2.58 ppm.[2] It must integrate to 2.0 ± 0.1 .

    • If integration is < 1.8: Possible incomplete deprotection or overlap.[2]

    • If integration is > 2.2: Likely solvent impurity (DMSO absorbs water/impurities easily).[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard reference for chemical shifts of allyl and amine groups).

  • Reich, H. J. (2020).[1][2][5][6] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2][5] [Online Database]. Available at: [Link] (Authoritative source for solvent effects and spin-system analysis).[1][2]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link] (Essential for identifying DMSO/Water overlaps).[1][2]

  • SDBS Web . (2024).[1][2] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (General reference for allyl alcohol shifts). Available at: [Link]1]

Sources

chiral resolution of 4-(Aminomethyl)hepta-1,6-dien-4-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Chiral Resolution of 4-(Aminomethyl)hepta-1,6-dien-4-ol Enantiomers

Introduction

4-(Aminomethyl)hepta-1,6-dien-4-ol is a chiral tertiary amino alcohol featuring a stereocenter at the C4 position. As with many chiral molecules in the pharmaceutical and agrochemical industries, the biological activity of its enantiomers is often significantly different. Consequently, the ability to isolate or synthesize the enantiomerically pure forms of this compound is critical for its development as a potential drug candidate or advanced synthetic building block. This guide provides a comparative overview of the primary strategies for the chiral resolution of racemic 4-(aminomethyl)hepta-1,6-dien-4-ol, offering a technical framework for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established methodologies for chiral amino alcohols to provide a robust and predictive comparison.

The resolution of racemic 4-(aminomethyl)hepta-1,6-dien-4-ol can be approached through three main techniques: classical diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution. The choice of method depends on the scale of the separation, required purity, cost, and available resources.

Classical Resolution via Diastereomeric Salt Formation

This is the most established and often most cost-effective method for large-scale chiral separations of compounds with a basic functional group, such as the primary amine in our target molecule[1][2]. The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization[3][4].

Causality Behind Experimental Choices: The selection of the chiral resolving agent and the crystallization solvent is the most critical step and typically requires empirical screening[1][5]. The goal is to identify a pair that results in a significant difference in the solubility of the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Experimental Protocol: Diastereomeric Salt Resolution Screening

  • Resolving Agent and Solvent Screening: In separate vials, dissolve a small amount of racemic 4-(aminomethyl)hepta-1,6-dien-4-ol and one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).

  • Salt Formation and Crystallization: Heat the solutions to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Analysis: Isolate any crystalline material by filtration. Wash the crystals with a small amount of cold solvent and dry them.

  • Liberation of the Free Amine: Decompose the isolated diastereomeric salt by treatment with a base (e.g., 1M NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Enantiomeric Excess (e.e.) Determination: Analyze the e.e. of the recovered amine using chiral HPLC or SFC.

  • Optimization: The conditions (solvent, temperature profile, stoichiometry of the resolving agent) that provide the highest yield and e.e. are then selected for scale-up.

Data Presentation: Comparison of Potential Chiral Resolving Agents

Resolving AgentCommon SolventsExpected OutcomeProsCons
(+)-Tartaric AcidAlcohols (MeOH, EtOH), WaterForms crystalline salts; widely available and inexpensive.Low cost, readily available.May not provide sufficient solubility difference.
(-)-Dibenzoyltartaric AcidAcetone, Ethyl Acetate, AlcoholsBulky aromatic groups can enhance crystal packing differences.Often provides good resolution for primary amines.Higher cost than tartaric acid.
(+)-Camphorsulfonic AcidAlcohols, KetonesHigh acidity ensures salt formation; good crystallinity.Effective for a wide range of amines.Can be more challenging to remove the resolving agent.
(-)-O,O'-Di-p-toluoyl-L-tartaric AcidEthyl Acetate, Toluene, AlcoholsSimilar to dibenzoyltartaric acid, with modified aromatic groups.Can provide different solubility profiles.Higher cost.

Workflow Visualization

G cluster_0 Diastereomeric Salt Resolution racemate Racemic Amine (R/S Mixture) mix Mix & Dissolve in Solvent racemate->mix agent Chiral Resolving Agent ((+)-Acid) agent->mix salts Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid mix->salts crystallize Fractional Crystallization salts->crystallize solid Less Soluble Salt (e.g., (R-Amine)-(+)-Acid) crystallize->solid liquid More Soluble Salt (in Mother Liquor) crystallize->liquid separate Filtration solid->separate liquid->separate liberate_R Basification & Extraction separate->liberate_R Solid Phase liberate_S Basification & Extraction separate->liberate_S Liquid Phase pure_R Enantiopure (R)-Amine liberate_R->pure_R enriched_S Enantioenriched (S)-Amine liberate_S->enriched_S G cluster_1 Chiral Chromatography Workflow racemate Racemic Amine (R/S Mixture) injector SFC/HPLC Injector racemate->injector column Chiral Stationary Phase Column injector->column detector Detector (UV/MS) column->detector fraction Fraction Collector detector->fraction enant_R Pure (R)-Enantiomer fraction->enant_R Early Eluting enant_S Pure (S)-Enantiomer fraction->enant_S Late Eluting G cluster_2 Enzymatic Kinetic Resolution racemate Racemic Amine (R/S) + Acyl Donor reaction Selective Acylation (Stop at ~50% conversion) racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction mixture Mixture: (S)-Amine (unreacted) (R)-Amide (product) reaction->mixture separation Separation (Chromatography or Extraction) mixture->separation amine_S Pure (S)-Amine separation->amine_S amide_R Acylated (R)-Amide separation->amide_R hydrolysis Hydrolysis amide_R->hydrolysis amine_R Pure (R)-Amine hydrolysis->amine_R

Sources

Safety Operating Guide

4-(Aminomethyl)hepta-1,6-dien-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: 4-(Aminomethyl)hepta-1,6-dien-4-ol (CAS 1054481-55-8 for HCl salt; free base analogue) is a bifunctional intermediate containing a nucleophilic primary amine, a tertiary alcohol, and two terminal alkene groups.

The Core Directive: Do NOT dispose of this compound in standard "General Organic" waste streams without verifying pH compatibility. Due to the aminomethyl group, this substance is basic. Mixing it with acidic waste streams (e.g., those containing acetic acid, HCl, or acid anhydrides) can trigger uncontrolled exothermic neutralization or polymerization of the diene moiety.

Disposal Classification:

  • Primary Stream: Organic Alkaline (Base) Waste.

  • Secondary Stream: Flammable Organic Solvents (only if concentration <1% and no strong acids are present).

  • RCRA Status: Likely D001 (Ignitable) if in liquid free-base form; potentially D003 (Reactive) if concentrated and mixed with initiators.

Chemical Profile & Risk Assessment

To ensure safe handling, you must understand the "Why" behind the protocol. This molecule presents a triad of functional group risks that dictate its disposal path.

Functional GroupChemical BehaviorDisposal Risk
Primary Amine (-CH₂NH₂)Basic, NucleophilicExotherm Risk: Reacts violently with acids, acid chlorides, and anhydrides. Can form solid salts that clog waste lines.
Terminal 1,6-Diene (-CH=CH₂)Radical PolymerizationRunaway Reaction: Susceptible to cross-linking or polymerization if exposed to radical initiators or peroxides in a waste drum.
Tertiary Alcohol (-OH)Polar, ProtogenicSolubility: Increases water solubility compared to pure hydrocarbons, complicating phase separation in waste treatment.
Critical Causality: The "Amine-Diene" Synergy

The danger lies in the combination of the amine and the diene. Amines can act as catalysts or co-catalysts for certain polymerization reactions. If this waste is mistakenly added to a drum containing acrylates or peroxides, the amine can accelerate polymerization, leading to a "hot drum" scenario.

Operational Disposal Protocol

Phase 1: Characterization & Segregation

Before moving the vessel, determine the state of the material.

  • Scenario A: Solid (Hydrochloride Salt) – Usually stable.

  • Scenario B: Liquid (Free Base/Oil) – High risk of oxidation and basicity.

Phase 2: Step-by-Step Disposal Workflow

Step 1: Container Selection

  • Approved: High-Density Polyethylene (HDPE) or Amber Glass.

  • Prohibited: Metal cans (amines can corrode certain metals over time) or containers with residue of strong oxidizers.

Step 2: Dilution (Liquid Form Only)

  • If disposing of pure liquid free base (>10 mL), dilute with a non-reactive solvent like Ethanol or Isopropanol (1:10 ratio) before adding to the waste carboy. This acts as a heat sink in case of unexpected reactivity in the main waste stream.

Step 3: Waste Stream Assignment

  • Designated Stream: "Organic Base / Alkaline Waste"

  • Labeling: Must explicitly state: “Contains Aliphatic Amines – pH > 10” and “Flammable.”

Step 4: The "No-Acid" Rule

  • Protocol: Never pour this material into a "General Organic" drum unless you have personally verified that the drum does not contain acidic aqueous layers or acid scavengers (like acetyl chloride quench mixtures).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 4-(Aminomethyl)hepta-1,6-dien-4-ol.

DisposalWorkflow Start Waste Generation: 4-(Aminomethyl)hepta-1,6-dien-4-ol CheckState Check Physical State Start->CheckState IsSolid Solid (HCl Salt) CheckState->IsSolid Crystalline IsLiquid Liquid (Free Base) CheckState->IsLiquid Oil/Viscous StreamB Stream B: Organic Bases (Safe Path) IsSolid->StreamB Dissolve in solvent or Solid Waste Bin Dilution Dilute 1:10 in EtOH/IPA (Heat Sink) IsLiquid->Dilution Segregation Segregation Check: Is Waste Stream pH > 7? Dilution->Segregation StreamA Stream A: General Organic (RISK: Acidic Residues) Segregation->StreamA No (Acidic) - STOP Segregation->StreamB Yes (Basic/Neutral) Labeling Label: 'Flammable, Basic, Toxic' RCRA: D001 StreamB->Labeling Final High BTU Incineration Labeling->Final

Figure 1: Operational decision tree ensuring segregation from acidic waste streams to prevent exothermic neutralization.

Emergency Contingencies

In the event of a spill or exposure, adhere to the following self-validating safety loops:

EventImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 mins.[1] Do not use organic solvents.Solvents (acetone/EtOH) increase skin permeability, driving the lipophilic alkene chain deeper into the dermis.
Spill (Bench) Absorb with Vermiculite or Sand .[2] Do NOT use paper towels if the material is concentrated.High surface area of paper + amine + air can lead to auto-oxidation heat build-up. Inert clay prevents this.
Waste Drum Heating If waste container becomes warm after addition, vent the cap immediately and move to a fume hood.Indicates polymerization or acid-base reaction. Venting prevents pressure explosion; cooling stops the rate of reaction.

Regulatory & Technical Data

Physical Properties & Waste Codes
PropertyValue (Approx)Regulatory Implication
Molecular Weight ~141.21 g/mol (Free Base)N/A
Flash Point > 60°C (Est.)[3]D001 (Ignitable) if <60°C; treat as ignitable to be safe.
pH (10% aq) > 10.5Corrosive characteristics (though likely not D002 unless pH > 12.5).
Water Solubility ModeratePotential for groundwater migration; do not drain dispose.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

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Retrosynthesis Analysis

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